(Z)-Ligustilide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one;methane |
InChI |
InChI=1S/C12H14O2.CH4/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11;/h5,7-8H,2-4,6H2,1H3;1H4/b11-8-; |
InChI Key |
ZKXOLPQXOZFSKV-MKFZHGHUSA-N |
Isomeric SMILES |
C.CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 |
Canonical SMILES |
C.CCCC=C1C2=C(C=CCC2)C(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Ligustilide natural sources and extraction from Angelica sinensis
An In-depth Technical Guide to (Z)-Ligustilide: Natural Sources and Extraction from Angelica sinensis
Introduction
This compound is a bioactive phthalide (B148349) compound and a primary volatile component found in several medicinal plants, most notably Angelica sinensis (Oliv.) Diels, also known as Dong Quai.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound and details various methods for its extraction from Angelica sinensis, with a focus on experimental protocols and quantitative outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) family.[4] The concentration of this compound can vary significantly based on the plant species, cultivation region, and the specific part of the plant used.[6]
Key Botanical Sources:
-
Angelica sinensis (Dong Quai): The root of Angelica sinensis is a major and widely studied source of this compound, where it is considered one of the most biologically active components.[2][7] The amount of this compound in the dry weight of Danggui (the dried root) ranges from 1.26 to 37.7 mg/g.[2]
-
Ligusticum chuanxiong (Chuanxiong): This is another significant source of this compound.[3][4]
-
Angelica acutiloba: The roots of this species, also known as Japanese Angelica, contain this compound, with total content in some samples ranging from 0.08% to 0.22%.[8]
-
Apium graveolens (Wild Celery): Wild celery is reported to contain high concentrations of ligustilide (B1675387).[8]
-
Other Sources: this compound has also been identified in other plants such as Todaroa montana, Levisticum officinale (Lovage), and species within the Petroselinum, and Meum genera.[6][8][9]
Table 1: this compound Content in Various Natural Sources
| Plant Species | Part of Plant | This compound Content (mg/g dry weight) | Reference(s) |
| Angelica sinensis | Root | 5.63 - 24.53 (mean of 11.02) | [6] |
| Angelica sinensis | Root | 1.26 - 37.7 | [2] |
| Angelica acutiloba | Root | 0.8 - 2.2 | [8] |
| Angelica acutiloba / A. acutiloba var. sugiyamae | Root | ~1.00 | [6] |
| Levisticum officinale (Lovage) | Root | ~2.78 | [6] |
| Angelica gigas | Root | Not detected | [6] |
| Angelica archangelica | Root | Not detected | [6] |
Extraction of this compound from Angelica sinensis
Various methods have been developed for the extraction of this compound from the roots of Angelica sinensis (Radix Angelica sinensis, RAS). These range from traditional solvent-based techniques to more modern and sustainable methods. The choice of method impacts the yield, purity, and stability of the final extract, as this compound is known to be an unstable compound.[7][10]
Conventional Solvent Extraction
Traditional methods often involve reflux or sonication with organic solvents.
-
Petroleum Ether: A common solvent used for extraction. One method involves reflux extraction with petroleum ether followed by purification using medium pressure liquid chromatography to yield ligustilide with over 95% purity.[11]
-
Ethanol (B145695): Dilute ethanol-soluble extracts are also used.[12]
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green technology that offers high selectivity and preserves thermolabile compounds like this compound.
-
Preparation: The roots of Angelica sinensis are ground into particles (e.g., 40 mesh).[13]
-
Extraction System: A supercritical fluid extraction system (e.g., HA220-50-06) is utilized.[13]
-
Parameters:
-
Collection: The extract rich in this compound is collected from the first separation vessel.[13]
-
Purification: The crude extract can be further purified by methods such as countercurrent separation or preparative HPLC to achieve purities of 93.4% and 98.0%, respectively.[15] A study reported an extraction yield of 3.19% for this compound using this method.[14]
Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method that enhances extraction yield by using acoustic cavitation, reducing extraction time and solvent consumption.[16]
While this protocol is for polysaccharides, the parameters demonstrate the application of UAE. For ligustilide, an organic solvent would typically be used instead of water.
-
Preparation: Dried Angelica sinensis is powdered.
-
Parameters:
-
Optimization: Response surface methodology (RSM) can be used to find the optimal conditions. For polysaccharides, optimal conditions were found to be 180 W power, a 7:1 liquid-to-solid ratio, 45 minutes extraction time, and a temperature of 90°C, yielding 6.96% polysaccharides.[17]
Enzyme-Assisted Extraction (EAE)
EAE utilizes enzymes like cellulase (B1617823) to break down the plant cell wall, facilitating the release of intracellular bioactive compounds.[7][18] This method can significantly increase extraction yields.
-
Preparation: Radix Angelica sinensis (RAS) is dried and ground into a powder.[7]
-
Enzymatic Pre-treatment:
-
Extraction:
-
Analysis: The concentration of this compound is determined by HPLC.
-
Results: This method, using cellulase from an endophyte (No. Lut1201), resulted in a 2-fold increase in the yield of this compound (1639.16 ± 52.45 µg/g) compared to conventional reflux extraction.[7]
Enzyme and Ultrasound Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)
This novel and sustainable method combines enzyme-assisted extraction with ultrasound-assisted aqueous two-phase extraction for simultaneous extraction and separation.[16][19]
-
Enzymatic Hydrolysis:
-
ASR powder is mixed with a buffer solution containing enzymes (e.g., cellulase and hemicellulase) at a specific liquid-to-solid ratio.[20]
-
-
Ultrasonic Treatment:
-
Incubation & Inactivation:
-
Aqueous Two-Phase System (ATPS) Formation:
-
Analysis: The upper, ethanol-rich phase containing ligustilide is collected and analyzed by HPLC.[16]
Table 2: Comparison of Extraction Methods for this compound from Angelica sinensis
| Extraction Method | Key Parameters | Yield/Purity | Advantages | Disadvantages | Reference(s) |
| Supercritical Fluid Extraction (SFE) | 40 MPa, 46°C, 3h, CO₂ | Yield: 3.19%; Purity: >98% after purification | High purity, solvent-free, good for thermolabile compounds | High initial equipment cost | [14][15] |
| Enzyme-Assisted Extraction (EAE) | Endophyte cellulase, 37°C, 30h pre-treatment | Yield: ~1.64 mg/g (2-fold increase) | Higher yield, environmentally friendly | Longer pre-treatment time, enzyme cost | [7] |
| Ultrasound-Assisted Extraction (UAE) | 180W, 90°C, 45 min | (Data for polysaccharides shown) | Reduced time and solvent, increased efficiency | Potential for compound degradation at high power | [17] |
| EUA-ATPE | Enzyme + Ultrasound + ATPS | (Qualitative improvement) | Sustainable, efficient, simultaneous extraction & separation | Complex optimization of multiple parameters | [16][19][20] |
| Conventional Solvent Extraction | Petroleum ether, reflux | Purity: >95% after purification | Simple, low equipment cost | Large solvent consumption, potential for impurities | [11] |
Visualized Workflows and Signaling Pathways
General Experimental Workflow for Extraction
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from Angelica sinensis.
Caption: Generalized workflow for this compound extraction.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key cellular signaling pathways.
This compound demonstrates anti-inflammatory properties by inhibiting the activation of NF-κB and MAPK signaling pathways.[21][22] It suppresses the phosphorylation of IκBα, preventing NF-κB translocation, and inhibits the phosphorylation of p38, ERK, and JNK.[21]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Comparison on content of ligustilides in different danggui samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligustilide - Wikipedia [en.wikipedia.org]
- 9. Z-Ligustilide | CAS:81944-09-4 | Organic acids & Esters | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101210003B - Method for preparing ligustilide - Google Patents [patents.google.com]
- 15. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction of Angelica sinensis polysaccharides using ultrasound-assisted way and its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
(Z)-Ligustilide: A Technical Guide to its Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] This complex biological response involves the activation of glial cells—microglia and astrocytes—which release a cascade of pro-inflammatory mediators, leading to neuronal damage and dysfunction.[4][5] (Z)-Ligustilide (LIG), a primary bioactive phthalide (B148349) compound derived from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its potent neuroprotective properties.[4][6][7] Its ability to readily cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system disorders.[2][4][8] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-neuroinflammatory effects, focusing on key signaling pathways, cellular targets, and experimental evidence.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
This compound mitigates neuroinflammation by targeting several critical intracellular signaling cascades. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the suppression of the NLRP3 inflammasome, and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In the context of neuroinflammation, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), initiating a cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα).[4][9] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.[1][9]
This compound effectively suppresses this pathway. Studies have shown that LIG inhibits the LPS-induced activation of NF-κB in primary microglia.[1][10] It prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation.[9][11] This inhibitory action downregulates the expression of numerous downstream inflammatory mediators.[1][4][9]
Quantitative Data: Inhibition of NF-κB Mediated Pro-inflammatory Molecules
The inhibitory effect of this compound on the NF-κB pathway translates to a significant, dose-dependent reduction in the production of key inflammatory molecules in LPS-stimulated primary rat microglia.
| Mediator | LIG Concentration (μmol/L) | % of LPS-induced level | Reference |
| Nitric Oxide (NO) | 2.5 | 75.9% | [1][10] |
| 5 | 54.4% | [1][10] | |
| 10 | 43.1% | [1][10] | |
| 20 | 47.6% | [1][10] | |
| TNF-α | 5 | 68.3% | [1][10] |
| 10 | 40.1% | [1][10] | |
| 20 | 39.9% | [1][10] | |
| IL-1β | 2.5 | 31.5% | [1][10] |
| 5 | 27.7% | [1][10] | |
| 10 | 0.6% | [1][10] | |
| 20 | 0% | [1][10] | |
| MCP-1 | 5 | 50.3% | [1][10] |
| 10 | 45.1% | [1][10] | |
| 20 | 42.2% | [1][10] | |
| Activated NF-κB p65 | 10 | 17.1% (of LPS group) | [1] |
| COX-2 Expression | 10 | 3.4% (of LPS group) | [1] |
| iNOS Expression | 10 | 11.3% (of LPS group) | [1] |
Attenuation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK), are crucial signaling molecules that regulate cellular responses to a variety of external stimuli, including inflammatory signals.[9] In neuroinflammation, the activation (phosphorylation) of these kinases contributes to the production of pro-inflammatory mediators. This compound has been shown to inhibit the LPS-induced phosphorylation of p38, ERK1/2, and JNK in a dose-dependent manner in macrophage cell lines.[4][9][12] By suppressing MAPK activation, LIG further dampens the inflammatory cascade.
Activation of the Nrf2/ARE Antioxidant Pathway
In addition to suppressing pro-inflammatory signaling, this compound actively promotes cellular defense mechanisms. The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like LIG promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and thioredoxin reductase (TrxR).[2][13]
This compound is a potent activator of the Nrf2 pathway.[4][13] It induces Nrf2 nuclear translocation and upregulates the expression of HO-1 and other antioxidant enzymes.[13] This activation enhances the cellular capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key driver of neuroinflammation and neuronal injury.[2][4] The Nrf2-TrxR axis, in particular, has been identified as a key mechanism through which LIG modulates microglial polarization towards a protective, anti-inflammatory M2 phenotype.[2][14]
Inhibition of NLRP3 Inflammasome Activation
The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Recent evidence suggests that this compound can inhibit the activation of the NLRP3 inflammasome.[6][8] In aging-induced memory deficit models, LIG treatment decreased the levels of NLRP3 and IL-1β.[8] This mechanism appears to be linked to the modulation of microglia, as LIG has been shown to downregulate the FPR1/NLRP3 signaling axis, which is involved in promoting the pro-inflammatory phenotype of these cells.[6]
Cellular Targets: Microglia and Astrocytes
The anti-neuroinflammatory effects of this compound are largely mediated through its action on glial cells.
-
Microglia: As the resident immune cells of the CNS, microglia are central to the neuroinflammatory response. LIG effectively inhibits the activation of microglia, preventing their morphological shift to an amoeboid, pro-inflammatory state.[1] It suppresses the release of pro-inflammatory cytokines and nitric oxide from activated microglia.[1][5][15] Furthermore, LIG promotes the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory and neuroprotective M2 phenotype, partly through the Nrf2-TrxR axis.[2][14]
-
Astrocytes: Astrocytes also play a crucial role in neuroinflammation. This compound has been shown to inhibit astrocyte-mediated neuroinflammation.[16] It can reduce the expression of TLR4 in spinal astrocytes, thereby attenuating inflammatory pain signaling.[16]
Experimental Protocols: A Methodological Overview
The investigation of this compound's anti-neuroinflammatory properties employs a range of standardized in vitro and in vivo models.
In Vitro Assays
-
Cell Culture:
-
Primary Rat Microglia: Isolated from the cerebral cortices of neonatal Sprague-Dawley rats. These provide a model that closely resembles the in vivo state.
-
BV-2 Microglial Cell Line: An immortalized murine microglial cell line, widely used for its ease of culture and reproducibility.
-
RAW264.7 Macrophage Cell Line: A murine macrophage line often used to study general inflammatory pathways like NF-κB and MAPK.[9][12]
-
-
Induction of Inflammation:
-
Key Analytical Methods:
-
Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay (Griess Reagent): Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[10]
-
Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assays are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) in the culture medium.[10]
-
Protein Expression Analysis (Western Blotting & Immunocytochemistry): Western blotting is used to quantify the levels of total and phosphorylated proteins (e.g., p-p38, p-ERK, IκBα, iNOS, COX-2) in cell lysates.[9] Immunocytochemistry is used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[1]
-
Gene Expression Analysis (qRT-PCR): To measure the mRNA levels of inflammatory genes.[15]
-
References
- 1. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease [mdpi.com]
- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligustilide improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligustilide Ameliorates Inflammatory Pain and Inhibits TLR4 Upregulation in Spinal Astrocytes Following Complete Freund’s Adjuvant Peripheral Injection - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Ligustilide: A Comprehensive Technical Guide to its Pharmacological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Pharmacological Activities
This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. These effects are attributed to its ability to modulate key signaling pathways involved in cellular homeostasis and disease pathogenesis.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
One of the key targets of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . It has been shown to inhibit the phosphorylation of p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK) in a dose-dependent manner in LPS-stimulated macrophages.[2]
Antioxidant Activity
The antioxidant properties of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway . Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2 and enhances the expression of downstream target genes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.
Neuroprotective Activity
This compound has shown significant promise as a neuroprotective agent in models of cerebral ischemia-reperfusion injury and neurodegenerative diseases. Its neuroprotective effects are multifaceted, involving its anti-inflammatory, antioxidant, and anti-apoptotic properties. In a rat model of transient focal cerebral ischemia, treatment with this compound has been shown to reduce infarct volume and improve neurological outcomes.[3]
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties against various cancer cell lines. In hypoxic oral cancer cells, this compound has been found to induce c-Myc-dependent apoptosis through the activation of ER-stress signaling.[4][5] It has also been shown to inhibit the proliferation of non-small cell lung cancer cells by dampening aerobic glycolysis via the PTEN/AKT signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological activities of this compound from various studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | IC50 / Effective Concentration | Reference |
| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) Production | IC50: 12.0 ± 0.8 µM | [7] |
| RAW 264.7 macrophages | LPS | TNF-α Production | Significant reduction at 10, 50, 100 µM | [2] |
| RAW 264.7 macrophages | LPS | IL-6 Production | Significant reduction at 10, 50, 100 µM | [2] |
| RAW 264.7 macrophages | LPS | IL-1β Production | Significant reduction at 10, 50, 100 µM |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |
| MCF-7 (Breast Cancer) | Cell Viability (48h) | Reduction from 70.60% at 50 µg/ml to 6.80% at 200 µg/ml | [8] |
| MCF-7 (Breast Cancer) | Cell Viability (72h) | Reduction from 61.95% at 50 µg/ml to 5.84% at 200 µg/ml | [8] |
| T24 (Bladder Cancer) | Cell Viability (24h) | IC50: 39.91 µg/mL (209.8 µM) | [9] |
| T24 (Bladder Cancer) | Cell Viability (48h) | IC50: 40.94 µg/mL (215.2 µM) | [9] |
| EJ-1 (Bladder Cancer) | Cell Viability (24h) | IC50: 45.73 µg/mL (240.4 µM) | [9] |
| EJ-1 (Bladder Cancer) | Cell Viability (48h) | IC50: 43.81 µg/mL (230.3 µM) | [9] |
| TW2.6 (Oral Cancer) | Cell Viability (24h, hypoxia) | Significant reduction at 200 µM | [4] |
| U251 (Glioblastoma) | Cell Growth Inhibition | Significant inhibition at 4–10 µg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's pharmacological activities.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine analysis).
2. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
4. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12][13]
Western Blot Analysis for Nrf2 and HO-1
This protocol describes the procedure for detecting the protein expression levels of Nrf2 and HO-1.[14][15][16][17][18]
1. Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection kit. β-actin is typically used as a loading control.
NF-κB Activation Assay
This protocol details the method for assessing the activation of NF-κB by measuring the nuclear translocation of the p65 subunit.[19][20][21][22][23]
1. Nuclear and Cytoplasmic Protein Extraction:
-
Following treatment, fractionate the cells to separate nuclear and cytoplasmic extracts using a nuclear extraction kit.
2. Western Blot Analysis for p65:
-
Perform Western blotting on both nuclear and cytoplasmic fractions as described above, using a primary antibody against the NF-κB p65 subunit.
-
Lamin B1 or Histone H3 are commonly used as nuclear loading controls, while β-actin or GAPDH are used as cytoplasmic loading controls. An increase in the nuclear p65 level relative to the cytoplasmic level indicates NF-κB activation.
3. ELISA-based NF-κB p65 Transcription Factor Assay:
-
Alternatively, use a commercially available ELISA-based assay kit to quantify the amount of activated NF-κB p65 in nuclear extracts that specifically binds to a consensus DNA sequence.
In Vivo Neuroprotection Assay (MCAO Model)
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).[3][24][25][26][27]
1. MCAO Surgery:
-
Anesthetize the rats (e.g., Sprague-Dawley) and induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 2 hours).
-
Reperfuse by withdrawing the filament.
2. Drug Administration:
-
Administer this compound (e.g., intraperitoneally or intravenously) at different doses at the onset of reperfusion.
3. Neurological Deficit Scoring:
-
Evaluate the neurological deficits at various time points after MCAO using a standardized scoring system.
4. Infarct Volume Measurement:
-
After a set period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
5. Histological and Molecular Analysis:
-
Perform immunohistochemistry on brain sections to assess markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).
-
Conduct Western blot or ELISA on brain homogenates to measure the expression of relevant proteins involved in the drug's mechanism of action.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
References
- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligustilide inhibits the proliferation of non-small cell lung cancer via glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. The Cytotoxicity and Pro-Apoptotic Effect of Ligustilide (Z-Ligustilide) on MCF-7 Breast Cancer Cells and HDF1BOM Human Fibroblast Cells by Using MTT and Annexin Tests - Payavard Salamat [payavard.tums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 15. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 24. scielo.br [scielo.br]
- 25. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of (Z)-Ligustilide: A Technical Guide to its Discovery and Isolation from Ligusticum chuanxiong
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ligustilide, a prominent bioactive phthalide (B148349) compound found in the rhizome of Ligusticum chuanxiong, has garnered significant attention within the scientific community. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, offering detailed experimental protocols and insights into its molecular interactions. The methodologies presented herein are compiled from various scientific studies to aid researchers in their quest to harness the therapeutic potential of this promising natural product.
Extraction of this compound: A Comparative Overview
The initial step in obtaining this compound involves its extraction from the dried rhizomes of Ligusticum chuanxiong. Various techniques have been developed, each with its own set of advantages and considerations. Supercritical fluid extraction (SFE) is a modern and efficient method, while traditional solvent extraction remains a viable option.
Table 1: Supercritical Fluid Extraction (SFE) Parameters for this compound
| Parameter | Value | Reference |
| Supercritical Fluid | Carbon Dioxide (CO₂) | [1][2][3] |
| Pressure | 30 MPa | [1] |
| Temperature | 50 °C | [1] |
| Extraction Time | 4 hours | [1] |
| Separation Pressure | 10 MPa | [1] |
| Separation Temp. | 40 °C | [1] |
| CO₂ Flow Rate | 10 - 13 L/h | [2][3] |
| Entrainer (optional) | Ethanol (B145695) | [2][3] |
Experimental Protocol: Supercritical Fluid Extraction (SFE)
This protocol outlines a typical SFE procedure for extracting this compound from Ligusticum chuanxiong.
-
Material Preparation: Grind the dried rhizomes of Ligusticum chuanxiong to a fine powder to increase the surface area for extraction.
-
Extractor Loading: Load the powdered plant material into the extraction vessel.
-
Parameter Setting: Set the extraction parameters according to the values in Table 1. The use of an entrainer like ethanol can improve the extraction efficiency of less lipophilic compounds.[2][3]
-
Extraction: Pressurize the system with CO₂ to the desired pressure and heat to the set temperature. Maintain a constant flow rate of supercritical CO₂ through the extraction vessel for the specified duration.
-
Separation and Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the precipitation of the extracted compounds, including this compound. The CO₂ can be recycled back to the extractor.
-
Post-Extraction: The collected crude extract is then ready for further purification.
Purification Strategies for High-Purity this compound
Following extraction, the crude extract contains a mixture of compounds. To isolate this compound in high purity, various chromatographic techniques are employed. Column chromatography and high-speed counter-current chromatography (HSCCC) are commonly used methods.
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica (B1680970) Gel | [4] |
| Mobile Phase | Petroleum Ether : Ether (100:4 v/v) | [4] |
| Elution Mode | Isocratic | [4] |
| Detection | Thin-Layer Chromatography (TLC) | [4] |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase under gravity or with gentle pressure.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Table 3: High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
| Parameter | Description | Reference |
| Solvent System | n-hexane–ethyl acetate–methanol–water–acetonitrile (8:2:5:5:3 v/v) | [5] |
| Purity Achieved | 98% (determined by GC) | [5] |
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare the two-phase solvent system as described in Table 3 and allow the phases to separate.
-
HSCCC Preparation: Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the instrument and method).
-
Sample Injection: Dissolve the crude extract in a suitable volume of the mobile phase and inject it into the HSCCC system.
-
Separation: Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed. This creates a continuous partitioning process that separates the components of the mixture.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS or HPLC) to identify those containing pure this compound.
Identification and Characterization
Once purified, the identity and purity of this compound are confirmed using various analytical techniques.
Table 4: Analytical Techniques for the Identification of this compound
| Technique | Key Parameters | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: VF-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) Carrier Gas: Helium (1.0 mL/min) Injector Temp.: 250 °C Temp. Program: 50 °C, increase 10 °C/min to 250 °C, hold for 10 min Ionization: Electron Impact (EI) at 70 eV | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR are used for structural elucidation. | [6][7] |
| High-Performance Liquid Chromatography (HPLC) | Column: Intersil ODS-3 (4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Water (A) and 0.1% Formic Acid in Acetonitrile (B) Flow Rate: 1.0 mL/min Detection: UV at 350 nm | [8][9] |
Signaling Pathway Interactions of this compound
This compound has been shown to exert its biological effects by modulating key signaling pathways, notably the NF-κB and MAPK pathways, which are crucial in inflammatory responses.
NF-κB Signaling Pathway
This compound has been reported to inhibit the activation of the NF-κB pathway.[10][11][12][13] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11][13] As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[12]
MAPK Signaling Pathway
This compound also demonstrates inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][13][14][15] It has been shown to suppress the phosphorylation of key MAPK members, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH₂-terminal kinase (JNK).[11][13] By inhibiting these kinases, this compound can modulate downstream cellular processes related to inflammation and cell proliferation.
Conclusion
The discovery and isolation of this compound from Ligusticum chuanxiong represent a significant advancement in natural product chemistry and pharmacology. The methodologies detailed in this guide, from supercritical fluid extraction to advanced chromatographic purification, provide a solid foundation for researchers to obtain this valuable compound for further investigation. Understanding its interactions with key signaling pathways like NF-κB and MAPK is crucial for elucidating its therapeutic mechanisms and exploring its potential in drug development. This guide serves as a technical resource to facilitate and inspire continued research into the promising therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of the Main Ingredients from Chuanxiong by CO2 Supercritical Fluid Extraction [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Properties of (Z)-Ligustilide and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-Ligustilide (LIG), a primary lipophilic component isolated from medicinal plants of the Apiaceae family such as Angelica sinensis and Ligusticum chuanxiong, is a natural phthalide (B148349) derivative recognized for a wide spectrum of pharmacological activities.[1][2] Among these, its potent antioxidant properties have garnered significant scientific interest.[1][3] this compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and, more significantly, the activation of endogenous antioxidant defense systems, primarily via the Nrf2 signaling pathway.[4][5][6][7] This technical guide provides a comprehensive overview of the antioxidant capabilities of this compound and its derivatives, detailing the underlying molecular mechanisms, summarizing key quantitative data, and presenting standardized experimental protocols for its evaluation.
Molecular Mechanism of Antioxidant Action
The antioxidant activity of this compound is not limited to direct radical quenching but also involves the modulation of key cellular signaling pathways that govern the expression of a suite of protective enzymes.
Direct Radical Scavenging
While some studies suggest this compound possesses direct radical scavenging capabilities, its in vitro activity in assays like DPPH is reported to be modest compared to other known antioxidants like ferulic acid.[8] Its primary protective mechanism is largely attributed to its influence on cellular antioxidant machinery.
Indirect Antioxidant Effect: Nrf2/ARE Pathway Activation
The most significant mechanism behind LIG's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a master transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When exposed to oxidative stress or Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][5]
This leads to the upregulation of several critical Phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4][6][7]
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6][9]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, detoxifying harmful reactive oxygen species (ROS).[6]
Studies have demonstrated that LIG treatment promotes Nrf2 nuclear translocation and significantly increases the protein expression of both Nrf2 and HO-1 in various cell types, including vascular endothelial cells and human proximal tubular epithelial cells.[4][6][7] This activation of the Nrf2/HO-1 axis is directly linked to LIG's ability to protect cells from oxidative stress-induced injury and apoptosis.[4][6]
References
- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
(Z)-Ligustilide Signaling Pathways in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ligustilide (LIG), a primary bioactive phthalide (B148349) found in medicinal plants of the Apiaceae family such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its neuroprotective properties.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] The therapeutic effects of this compound are attributed to its multifaceted mechanisms of action, primarily involving the modulation of key signaling pathways that regulate oxidative stress, inflammation, and apoptosis in neuronal cells.[1][3][5]
This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in neuronal cells. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data from key studies, and standardized experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by influencing several interconnected signaling cascades. The most well-documented of these are the Nrf2/HO-1, PI3K/Akt, and MAPK/ERK pathways.
Nrf2/HO-1 Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1.[1]
This compound has been shown to induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1 in a time- and concentration-dependent manner.[1] This activation of the Nrf2/HO-1 pathway enhances the antioxidant capacity of neuronal cells, thereby mitigating oxidative damage.[1][6][7]
PI3K/Akt Pathway: A Central Node in Cell Survival and Anti-Apoptosis
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[8][9][10][11] Activation of this pathway is a key mechanism through which this compound confers its anti-apoptotic effects in neuronal cells.[12]
This compound has been demonstrated to enhance the phosphorylation of Akt, leading to the modulation of downstream targets involved in the apoptotic cascade.[12] Specifically, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.[12] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent apoptosis.[12]
MAPK/ERK Pathway: A Dual Role in Neuronal Function
The Mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) pathway, are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.[13][14] The role of the MAPK/ERK pathway in the context of this compound's neuroprotective effects appears to be complex and context-dependent.
In some studies, this compound has been shown to promote the phosphorylation of ERK, which is associated with enhanced neurogenesis and cognitive function.[15] Conversely, in the context of neuroinflammation, this compound has been reported to inhibit the phosphorylation of ERK1/2, leading to a reduction in the production of pro-inflammatory mediators.[3] This suggests that this compound may modulate the MAPK/ERK pathway differently depending on the specific cellular context and stimulus.
Quantitative Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound on neuronal cells.
Table 1: Effects of this compound on Neuronal Cell Viability and Apoptosis
| Cell Type | Model | (Z)-LIG Concentration | Outcome | Fold/Percent Change | Reference |
| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Increased cell viability | - | [12] |
| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Decreased LDH release | ↓ from 461.4% to 230.8%, 181.8%, 162.8% | [12] |
| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Decreased apoptosis rate | ↓ from 32.73% to 25.59%, 21.54%, 17.20% | [12] |
| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Increased cell viability | - | [16] |
| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Decreased apoptosis rate | ↓ from 13.39% to 9.06%, 6.48%, 3.82% | [16] |
| BV2 Microglia | MPP+ induced toxicity | 10, 20, 40 µM | Increased cell viability | - | [4] |
Table 2: Modulation of Signaling Pathway Proteins by this compound
| Cell Type | Model | (Z)-LIG Concentration | Protein | Effect | Fold/Percent Change | Reference |
| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | p-Akt | Increased phosphorylation | - | [12] |
| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Cleaved Caspase-3 | Decreased expression | - | [12] |
| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Bax/Bcl-2 ratio | Decreased | - | [12] |
| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Bcl-2/Bax ratio | Increased | - | [16] |
| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Cytochrome c release | Decreased | - | [16] |
| BV2 Microglia | MPP+ induced toxicity | 40 µM | Nrf2 | Nuclear translocation | - | [4] |
| BV2 Microglia | MPP+ induced toxicity | 40 µM | TrxR mRNA | Increased expression | - | [4] |
| Primary Rat Microglia | LPS stimulation | 10 µM | NF-κB p65 (activated) | Decreased expression | ↓ from 94.5% to 16.2% of cells | [17] |
| Primary Rat Microglia | LPS stimulation | 10 µM | COX-2 | Decreased expression | ↓ from 97.3% to 3.3% of cells | [17] |
| Primary Rat Microglia | LPS stimulation | 10 µM | iNOS | Decreased expression | ↓ from 95.0% to 10.7% of cells | [17] |
Table 3: Anti-inflammatory and Antioxidant Effects of this compound
| Cell/Animal Model | Condition | (Z)-LIG Concentration/Dose | Marker | Effect | Fold/Percent Change | Reference |
| Primary Rat Microglia | LPS stimulation | 2.5, 5, 10, 20 µM | NO production | Decreased | ↓ to 75.9%, 54.4%, 43.1%, 47.6% of LPS group | [17] |
| Primary Rat Microglia | LPS stimulation | 2.5, 5, 10, 20 µM | TNF-α release | Decreased | ↓ to 86.2%, 68.3%, 40.1%, 39.9% of LPS group | [17] |
| Primary Rat Microglia | LPS stimulation | 2.5, 5, 10, 20 µM | IL-1β release | Decreased | ↓ to 31.5%, 27.7%, 0.6%, 0% of LPS group | [17] |
| ICR Mice | Forebrain cerebral ischemia | 5, 20 mg/kg | MDA levels | Decreased | - | [5] |
| ICR Mice | Forebrain cerebral ischemia | 5, 20 mg/kg | SOD activity | Increased | - | [5] |
| ICR Mice | Forebrain cerebral ischemia | 5, 20 mg/kg | GSH-PX activity | Increased | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on neuronal cells.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound and its protective effects against neurotoxic insults.[4][12][18][19]
Objective: To determine the effect of this compound on neuronal cell viability.
Materials:
-
Neuronal cells (e.g., primary hippocampal neurons, PC12, SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5-128 µM) for the desired duration (e.g., 24 or 48 hours).[12] Include a vehicle control (DMSO, final concentration < 0.1%).
-
For neuroprotection studies, pre-treat with this compound for a specified time (e.g., 12 hours) before adding the neurotoxic agent (e.g., MPP+, glutamate) for an additional incubation period.[4][16]
-
After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol is a synthesis of methods used to quantify changes in key signaling proteins upon treatment with this compound.[4][12][20][21]
Objective: To determine the expression levels of target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, Nrf2, HO-1, p-ERK, ERK).
Materials:
-
Treated neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Immunofluorescence for Protein Localization
This protocol is based on methods used to visualize the subcellular localization of proteins like Nrf2.[4][7]
Objective: To visualize the nuclear translocation of Nrf2 in neuronal cells treated with this compound.
Materials:
-
Neuronal cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound (e.g., 40 µM) for the desired time (e.g., 1 hour).[4]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol provides a general framework for inducing ischemic stroke in rodents to study the neuroprotective effects of this compound in vivo.[1][22]
Objective: To assess the neuroprotective effects of this compound in a rat model of ischemic stroke.
Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for a specified duration (e.g., 2 hours).[1]
-
Administer this compound (e.g., intravenously) at the onset of reperfusion.[1]
-
After a defined reperfusion period (e.g., 22 hours), assess neurological deficits using a standardized scoring system.[1]
-
Sacrifice the animals and harvest the brains.
-
Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Perform histological and molecular analyses (e.g., Western blotting, immunohistochemistry) on brain tissue to evaluate the effects of this compound on the signaling pathways of interest.
Conclusion
This compound is a promising natural compound with significant neuroprotective potential, mediated through its modulation of the Nrf2/HO-1, PI3K/Akt, and MAPK/ERK signaling pathways. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research utilizing these methodologies will be crucial in fully elucidating the therapeutic utility of this compound and advancing its development as a novel treatment for a range of neurodegenerative and ischemic neurological disorders.
References
- 1. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of MAPK/ERK phosphorylation via ionotropic glutamate receptors in cultured rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligustilide enhances hippocampal neural stem cells activation to restore cognitive function in the context of postoperative cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Ligustilide‐loaded liposome ameliorates mitochondrial impairments and improves cognitive function via the PKA/AKAP1 signaling pathway in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligustilide Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligustilide attenuates ischemic stroke injury by promoting Drp1-mediated mitochondrial fission via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Ligustilide: A Deep Dive into its Cardioprotective Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the initial findings on the cardiovascular health benefits of this compound, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in its cardioprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the cardiovascular effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Inducing Agent | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 12.8 µM | IC50 | [1] |
| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | Not specified | IC50 | Not specified |
| NO Production | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 75.9% | [2] |
| 5 µmol/L | Reduced to 54.4% | [2] | |||
| 10 µmol/L | Reduced to 43.1% | [2] | |||
| 20 µmol/L | Reduced to 47.6% | [2] | |||
| Tumor Necrosis Factor-α (TNF-α) | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 86.2% | [2] |
| 5 µmol/L | Reduced to 68.3% | [2] | |||
| 10 µmol/L | Reduced to 40.1% | [2] | |||
| 20 µmol/L | Reduced to 39.9% | [2] | |||
| Interleukin-1β (IL-1β) | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 31.5% | [2] |
| 5 µmol/L | Reduced to 27.7% | [2] | |||
| 10 µmol/L | Reduced to 0.6% | [2] | |||
| 20 µmol/L | Reduced to 0% | [2] | |||
| Monocyte Chemoattractant Protein-1 (MCP-1) | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 84.4% | [2] |
| 5 µmol/L | Reduced to 50.3% | [2] | |||
| 10 µmol/L | Reduced to 45.1% | [2] | |||
| 20 µmol/L | Reduced to 42.2% | [2] |
Table 2: In Vitro Antioxidant Effects of this compound
| Parameter | Cell Line | Inducing Agent | This compound Concentration | Effect | Reference |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide (H2O2) | 50 µM | Increased to 65.81% | [3] |
| Superoxide Dismutase (SOD) Activity | HUVECs | H2O2 | 25 µM | Increased to 29.43 U/mgprot | [3] |
| 50 µM | Increased to 77.14 U/mgprot | [3] | |||
| 100 µM | Increased to 96.66 U/mgprot | [3] | |||
| Malondialdehyde (MDA) Level | HUVECs | H2O2 | 25 µM | Decreased to 6.11 nmol/mL | [3] |
| 50 µM | Decreased to 5.09 nmol/mL | [3] | |||
| 100 µM | Decreased to 4.50 nmol/mL | [3] |
Table 3: Vasoactive and Other Cardiovascular Effects of this compound
| Parameter | Model | Inducing Agent | This compound Concentration/Dose | Effect | Reference |
| Aortic Tension | Rat Aortic Rings | Phenylephrine (B352888) | ~64 µg/mL | IC50 for reduction | [4] |
| Atherosclerotic Plaque Formation | Ldlr-/- Mice | High-Fat Diet | 20 mg/kg | Markedly restrained | [5] |
Key Signaling Pathways
This compound exerts its cardioprotective effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Inhibition of Inflammatory Pathways
This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.
Activation of Antioxidant Pathways
This compound enhances the cellular antioxidant defense system by activating the Nrf2/ARE pathway.
Modulation of Vascular Smooth Muscle Cell Function
This compound influences vascular smooth muscle cell (VSMC) migration and autophagy through the ROCK/JNK and Akt/mTOR pathways, respectively.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW264.7 murine macrophages or primary rat microglia.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified from the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Protein Expression (iNOS, COX-2, p-p38, p-ERK, p-JNK, IκBα): Analyzed by Western blotting of cell lysates.
-
NF-κB Translocation: Assessed by immunofluorescence staining of the p65 subunit.
-
In Vitro Antioxidant Assay in Endothelial Cells
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are maintained in Endothelial Cell Growth Medium (EGM) at 37°C and 5% CO2.
-
Treatment: HUVECs are pre-incubated with this compound (e.g., 25, 50, 100 µM) for a specified period.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2).
-
Endpoint Analysis:
-
Cell Viability: Determined using the MTT assay.
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.
-
Antioxidant Enzyme Activity (SOD, Catalase): Assayed using specific activity kits from cell lysates.
-
Lipid Peroxidation (MDA levels): Quantified using the thiobarbituric acid reactive substances (TBARS) assay.
-
Nrf2 Activation: Nuclear translocation of Nrf2 is determined by Western blotting of nuclear extracts or immunofluorescence.
-
Ex Vivo Vasodilation Assay
-
Tissue Preparation: Thoracic aortas are isolated from rats (e.g., Sprague-Dawley). The aortas are cleaned of connective tissue and cut into rings (2-3 mm in length).
-
Experimental Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The tension is recorded using an isometric force transducer.
-
Protocol:
-
The rings are equilibrated under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
The viability of the endothelial layer is assessed by pre-contracting with phenylephrine (1 µM) and then relaxing with acetylcholine (B1216132) (10 µM).
-
After washing, the rings are pre-contracted again with phenylephrine.
-
Cumulative concentration-response curves to this compound are generated to determine its vasodilatory effect.
-
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. The IC50 value is calculated.
In Vivo Atherosclerosis Model
-
Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice.
-
Diet: Mice are fed a high-fat diet (HFD) to induce atherosclerosis.
-
Treatment: this compound (e.g., 20 mg/kg) is administered to the treatment group, typically via oral gavage, for a specified duration (e.g., 12-16 weeks). A control group receives the vehicle.
-
Endpoint Analysis:
-
Atherosclerotic Plaque Area: The aorta is dissected, stained with Oil Red O, and the plaque area is quantified using image analysis software.
-
Serum Lipid Profile: Levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured from blood samples.
-
Inflammatory and Oxidative Stress Markers: Levels of inflammatory cytokines and oxidative stress markers are measured in the serum and/or aortic tissue.
-
Conclusion and Future Directions
The initial findings on this compound reveal its significant potential as a therapeutic agent for cardiovascular diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and vasodilatory effects, positions it as a promising candidate for further investigation. The modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, Akt/mTOR, and ROCK/JNK underscores its complex and beneficial interactions at the cellular level.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: In-depth studies to optimize the delivery and bioavailability of this compound.
-
Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects with cardiovascular conditions.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify compounds with enhanced potency and more favorable pharmacokinetic profiles.
-
Long-term Efficacy and Safety: Preclinical studies to assess the long-term effects and potential toxicity of this compound administration.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound for the prevention and treatment of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the ethnobotanical uses of plants containing (Z)-Ligustilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of (Z)-Ligustilide, a bioactive phthalide (B148349) found in several medicinal plants. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Ethnobotanical Significance of this compound-Containing Plants
This compound is a key bioactive constituent in several plants traditionally used in Chinese Medicine. The most notable of these are Angelica sinensis (Danggui), Ligusticum chuanxiong (Chuanxiong), and Cnidium officinale. These plants have been used for centuries to treat a wide range of ailments, particularly those related to blood circulation, inflammation, and pain.
Table 1: Traditional Ethnobotanical Uses of Plants Containing this compound
| Plant Species | Common Name | Traditional Uses |
| Angelica sinensis | Danggui, Dong Quai | Used for menstrual disorders (amenorrhea, dysmenorrhea), menopausal symptoms, and as a blood tonic.[1][2] It is also used to relieve pain and lubricate the intestines.[3] |
| Ligusticum chuanxiong (syn. Ligusticum wallichii) | Chuanxiong, Szechuan Lovage | Traditionally used to invigorate blood, dispel wind, and alleviate pain, particularly headaches and rheumatic conditions.[4] It is also used for cardiovascular conditions like angina and menstrual disorders related to poor blood flow.[5] |
| Cnidium officinale | Cnidium | Employed in traditional medicine for pain, inflammation, and menstrual disturbances.[6][7] It is also used topically for skin conditions.[8][9] |
Traditional Preparation and Dosage:
Traditional preparations typically involve water decoctions of the dried roots or rhizomes.
-
Angelica sinensis : A common dosage for decoction is 1.5 to 3 grams of the dried root, taken up to three times a day.[10] A classic formula, Danggui Buxue Tang, combines 10 qian (~30g) of Radix Astragali and 2 qian (~6g) of Radix Angelicae Sinensis.[5]
-
Ligusticum wallichii : Decoctions are often prepared with up to 9 grams of the rhizome, administered over several days.[4] The powdered form is used at a lower dose of 1 to 1.5 grams.
-
Cnidium officinale : While specific traditional dosages are less commonly documented in the searched literature, its use in decoctions for various ailments is well-established.[6][7]
Pharmacological Activities and Molecular Mechanisms
Modern scientific research has begun to validate many of the traditional uses of these plants, with this compound being identified as a major contributor to their pharmacological effects. The primary activities investigated include neuroprotective, anti-inflammatory, and vasorelaxant effects.
Neuroprotection
This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological damage, such as cerebral ischemia.[11][12][13]
Signaling Pathways:
-
PI3K/Akt Pathway: this compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][14][15] Activation of this pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[13][14]
-
Nrf2/ARE Pathway: The compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[16][17] This pathway is a key regulator of cellular antioxidant defenses. Activation of Nrf2 by this compound leads to the expression of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[18]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.[4][5][19][20]
Signaling Pathways:
-
NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5][20][21] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[22] This, in turn, blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[5][20][22]
-
MAPK Pathway: The compound also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK), which are upstream regulators of inflammatory responses.[4][22]
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's pharmacological activities.
In Vitro Anti-inflammatory Assay in Microglia
Objective: To evaluate the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-activated primary rat microglia.[5][20]
Methodology:
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal Sprague-Dawley rats and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Treatment: Microglia are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1 in the culture supernatant are quantified by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: To assess the expression of iNOS and COX-2, cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS and COX-2, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Immunocytochemistry for NF-κB Translocation: Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. After incubation with a secondary antibody, the localization of p65 is observed by microscopy to determine its translocation from the cytoplasm to the nucleus.
Table 2: Quantitative Data from In Vitro Anti-inflammatory Studies
| Parameter | Treatment | Concentration (μM) | Result |
| NO Production | This compound + LPS | 10 | ~57% reduction compared to LPS alone[20] |
| TNF-α Production | This compound + LPS | 10 | ~60% reduction compared to LPS alone[20] |
| IL-1β Production | This compound + LPS | 10 | ~99% reduction compared to LPS alone[20] |
| MCP-1 Production | This compound + LPS | 10 | ~55% reduction compared to LPS alone[20] |
| iNOS/COX-2 Expression | This compound + LPS | 10-100 | Dose-dependent inhibition[22] |
In Vitro Neuroprotection Assay in PC12 Cells
Objective: To investigate the protective effect of this compound against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in PC12 cells, a model for ischemic stroke.[9]
Methodology:
-
Cell Culture: PC12 cells are cultured in DMEM medium supplemented with horse serum and fetal bovine serum.
-
OGD/R Model: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours). Reoxygenation is initiated by returning the cells to normal culture medium and incubating them under normoxic conditions.
-
Treatment: Cells are pre-treated with this compound at various concentrations prior to OGD/R.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) and signaling pathway proteins (p-Akt, Akt, p-Nrf2, Nrf2, HO-1) are determined by Western blotting as described previously.
Conclusion and Future Perspectives
The ethnobotanical record of plants containing this compound provides a strong foundation for their medicinal use, particularly for conditions involving inflammation, pain, and circulatory issues. Pharmacological studies have not only supported these traditional applications but have also elucidated the molecular mechanisms through which this compound exerts its therapeutic effects. The modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt highlights its potential as a multi-target therapeutic agent.
For drug development professionals, this compound represents a promising lead compound. However, challenges such as its poor oral bioavailability and chemical instability need to be addressed. Future research should focus on the development of novel drug delivery systems or structural modifications to enhance its pharmacokinetic profile. Furthermore, rigorous clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for advancing the research and development of this compound and its derivatives.
References
- 1. Network Pharmacology and Validation of the Combinative Therapy of Ligusticum striatum DC. and Borneolum against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Molecular mechanism of ligustilide attenuating OGD/R injury in PC12 cells by inhibiting ferroptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential roles of PI3K/Akt and Nrf2-Keap1 pathways in regulating hormesis of Z-ligustilide in PC12 cells against oxygen and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stork: [Effect of ligustilide on oxygen and glucose deprivation/reperfusion-induced mitochondria fission in PC12 cells] [storkapp.me]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Postischemic administration of Z-Ligustilide ameliorates cognitive dysfunction and brain damage induced by permanent forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway [frontiersin.org]
- 13. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 15. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Traditional Chinese medicinal formula Si-Wu-Tang prevents oxidative damage by activating Nrf2-mediated detoxifying/antioxidant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligustilide attenuates inflammatory pain via inhibition of NFκB-mediated chemokines production in spinal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ligustilide protects PC12 cells from oxygen-glucose deprivation/reoxygenation-induced apoptosis via the LKB1-AMPK-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Z)-Ligustilide Extraction Using Supercritical Fluid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient technology for selectively extracting this compound. This method offers several advantages over traditional solvent extraction, such as higher selectivity, shorter extraction times, and the absence of toxic organic solvent residues.[1][2]
These application notes provide a comprehensive overview of the SFE process for this compound, including a summary of key extraction parameters from various studies, a detailed experimental protocol, and diagrams illustrating the experimental workflow and the key signaling pathways modulated by this compound.
Data Presentation: Supercritical Fluid Extraction Parameters for this compound
The following table summarizes the quantitative data from various studies on the supercritical fluid extraction of this compound from different plant sources. This allows for easy comparison of the experimental conditions and outcomes.
| Plant Source | Pressure (MPa) | Temperature (°C) | Co-solvent | Co-solvent Conc. (%) | Yield/Purity | Reference |
| Angelica sinensis | 17.2 (2500 psi) | 50 | Methanol (B129727) | 5 | Purity: 93.4% (after further purification) | [3] |
| Ligusticum chuanxiong | 25 | 40 | None | - | 12 g essential oil from 1.0 kg raw material; Purity of this compound: 98.6% (after HSCCC) | [4] |
| Ligusticum chuanxiong | 30 | 50 | Not specified | Not specified | Optimized for extraction rate and ligustilide (B1675387) content | [5] |
| Ligusticum chuanxiong | 20-30 | 32-40 | Ethanol | Not specified | High recovery of major components | [6] |
| Lovage (Levisticum officinale) Roots | 27.5 - 45 | 45 - 60 | Not specified | Not specified | Highest content at 45 MPa and 60°C | [7] |
Experimental Protocols
This section outlines a detailed methodology for the supercritical fluid extraction of this compound, synthesized from the reviewed literature.
1. Sample Preparation
-
Drying: The plant material (e.g., roots of Angelica sinensis or Ligusticum chuanxiong) should be air-dried or freeze-dried to a moisture content of approximately 7-10% to enhance extraction efficiency.
-
Grinding: The dried plant material should be ground into a fine powder. A particle size of 0.6 to 0.9 mm is generally considered optimal to increase the surface area for extraction without causing channeling effects.[8]
-
Loading: The powdered plant material is then loaded into the extraction vessel. Glass wool can be placed at the ends of the vessel to prevent the powder from being carried away with the supercritical fluid.[3]
2. Supercritical Fluid Extraction (SFE) Procedure
-
System Preparation: Ensure the SFE system is clean and all components, including the CO₂ pump, extraction vessel, separator(s), and collection vessel, are in proper working order.[5][9]
-
Pressurization and Heating: The CO₂ is pumped into the system and brought to supercritical conditions by adjusting the pressure and temperature to the desired setpoints (refer to the table above for optimized parameters).
-
Extraction: The supercritical CO₂ is then passed through the extraction vessel containing the plant material. The this compound and other lipophilic compounds will dissolve in the supercritical fluid. The extraction can be performed in two modes:
-
Static Extraction: The flow of CO₂ is stopped for a period (e.g., 30 minutes) to allow the supercritical fluid to equilibrate with the plant matrix, enhancing the dissolution of the target compounds.[3]
-
Dynamic Extraction: The supercritical CO₂ continuously flows through the extraction vessel, carrying the dissolved compounds to the separator. A combination of static and dynamic extraction is often employed for optimal results.
-
-
Separation and Collection: The extract-laden supercritical CO₂ flows into one or more separators where the pressure and/or temperature are reduced. This causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted compounds. The collected extract, rich in this compound, can then be retrieved from the collection vessel. The CO₂ can be recycled back into the system.[5][9]
-
Post-Extraction Processing: The crude extract can be further purified using techniques like high-speed counter-current chromatography (HSCCC) to obtain high-purity this compound.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the supercritical fluid extraction of this compound.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Discussion
Supercritical fluid extraction is a highly effective and environmentally friendly method for obtaining this compound from its natural sources. The selectivity of SFE can be fine-tuned by optimizing parameters such as pressure, temperature, and the use of co-solvents. As indicated in the data table, higher pressures and moderate temperatures, often with the addition of a polar co-solvent like methanol or ethanol, facilitate the extraction of this moderately polar compound.
The biological activity of this compound is mediated through its interaction with several key signaling pathways. As depicted in the diagram, this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK (p38, ERK, JNK) pathways.[3] Furthermore, it exhibits neuroprotective effects by activating the pro-survival PI3K/Akt pathway, which in turn inhibits apoptosis.[6] this compound also upregulates the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).
Conclusion
This document provides researchers, scientists, and drug development professionals with a detailed guide to the supercritical fluid extraction of this compound. The presented data, protocols, and diagrams offer a solid foundation for the efficient extraction and further investigation of this promising bioactive compound. The "green" nature of SFE, combined with its high efficiency, makes it an ideal technology for the pharmaceutical and nutraceutical industries to produce high-quality, solvent-free extracts of this compound for research and product development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 5. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 8. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 9. alzdiscovery.org [alzdiscovery.org]
Application Note & Protocol: Quantification of (Z)-Ligustilide in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Ligustilide is a major bioactive phthalide (B148349) found in several medicinal plants of the Apiaceae family, most notably Angelica sinensis (Danggui) and Ligusticum chuanxiong. It is associated with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects[1][2][3]. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed application note and a generalized protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
The general workflow for the quantification of this compound in plant extracts involves sample preparation, HPLC analysis, and data processing.
Caption: General experimental workflow for HPLC quantification of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on commonly cited methods. Researchers should optimize specific parameters based on their instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (for mobile phase modification)
-
Plant material (e.g., dried roots of Angelica sinensis)
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL)[4][5]. Due to the potential for isomerization, using acetonitrile for standard solutions is recommended to minimize the conversion of this compound to its E-isomer[4][5].
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. A typical concentration range might be from 2 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Grinding: Grind the dried plant material into a fine powder (e.g., passing through a 45-mesh sieve)[6].
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add a known volume of extraction solvent (e.g., 10 mL of methanol)[6].
-
Sonication: Sonicate the mixture for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C) to enhance extraction efficiency[6]. This process is often repeated multiple times with fresh solvent to ensure complete extraction[6].
-
Filtration: Filter the resulting solution through a 0.45 µm membrane filter prior to HPLC injection to remove particulate matter[6].
4. HPLC Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., Phenomenex Gemini 5 µm, 150 x 4.6 mm)[6] |
| Mobile Phase | A gradient of Acetonitrile (A) and water with an acidic modifier (e.g., 1% acetic acid) (B)[7]. |
| Gradient Elution | A typical gradient might be: 0-18 min, 19% A; 18-60 min, 19%-100% A[7]. |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30°C[6][7] |
| Detection | UV/PDA detector set at a wavelength where this compound has significant absorbance, such as 280 nm, 321 nm, or 350 nm[4][6][7]. |
| Injection Volume | 10 µL[6][7] |
5. Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters[8][9]:
-
Linearity: Assessed by injecting a series of standard solutions at different concentrations. A correlation coefficient (r²) > 0.999 is typically desired[10][11].
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should typically be less than 2%[10][12].
-
Accuracy: Often evaluated through recovery studies by spiking a known amount of the standard into the sample matrix. Recoveries are generally expected to be within 90-115%[6][10].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ[9][12].
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the HPLC analysis of this compound.
| Parameter | Study 1 (Ligusticum porteri)[12] | Study 2 (Angelica sinensis)[6] | Study 3 (in rat plasma)[13] |
| Linearity Range | Not specified | Not specified | 2.44–10,000 ng/mL |
| Correlation Coefficient (r²) | Not specified | Not specified | > 0.9995 |
| LOD | 29 µg/mL | Not specified | Not specified |
| LOQ | 89 µg/mL | Not specified | 2.44 ng/mL |
| Intra-day Precision (%RSD) | 0.7% | < 10% | < 6% |
| Inter-day Precision (%RSD) | 1.2% | < 10% | < 6% |
| Recovery | Not specified | 90.69%–106.38% | 89.07%–99.71% |
| Content in Plant | 0.15–2.5% | Varies significantly | N/A |
Biological Activity and Signaling Pathway
This compound exerts its biological effects through the modulation of various signaling pathways. One of the most well-documented is its anti-inflammatory activity through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits inflammatory responses via the NF-κB and MAPK pathways[2][14].
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages[14]. It suppresses the phosphorylation of key proteins in the MAPK pathway, including p38, ERK, and JNK[14]. Furthermore, it prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. This action blocks the nuclear translocation of the active NF-κB p65 subunit[2][14]. By inhibiting these pathways, this compound down-regulates the expression of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[14]. This mechanism underlies many of its observed anti-inflammatory and neuroprotective effects[14][15].
References
- 1. researchgate.net [researchgate.net]
- 2. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 7. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidaion of (Z)-Ligustilide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, is of significant interest due to its diverse pharmacological activities. However, its inherent instability presents challenges for its isolation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectroscopic techniques. The presented data and methodologies will aid researchers in the accurate identification and characterization of this valuable natural product.
Introduction
This compound, with the chemical formula C₁₂H₁₄O₂, is a volatile, oily compound known for its neuroprotective, anti-inflammatory, and anticancer properties. Its structure features a dihydrofuranone ring fused to a cyclohexene (B86901) ring with a (Z)-configured butylidene side chain. The correct assignment of its structure is crucial for understanding its bioactivity and for quality control of herbal medicines. NMR spectroscopy provides detailed information about the chemical environment of each carbon and proton, enabling the complete assignment of the molecular structure and stereochemistry.
NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 4α | 2.52 | m | |
| 4β | 2.38 | m | |
| 5α | 1.83 | m | |
| 5β | 1.70 | m | |
| 6 | 2.25 | m | |
| 7 | 6.29 | dt | 9.6, 2.1 |
| 8 | 5.22 | t | 7.8 |
| 9 | 2.15 | m | |
| 10 | 1.48 | sextet | 7.4 |
| 11 | 0.95 | t | 7.4 |
Table 2: ¹³C NMR and DEPT Spectroscopic Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | DEPT-135 |
| 1 | 167.6 | C |
| 3 | 148.5 | C |
| 3a | 126.8 | C |
| 4 | 22.8 | CH₂ |
| 5 | 21.6 | CH₂ |
| 6 | 27.0 | CH₂ |
| 7 | 121.7 | CH |
| 7a | 142.1 | C |
| 8 | 115.5 | CH |
| 9 | 29.8 | CH₂ |
| 10 | 22.3 | CH₂ |
| 11 | 13.8 | CH₃ |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from the essential oil of the plant material (e.g., roots of Angelica sinensis) using techniques like supercritical fluid extraction (SFE) followed by chromatographic purification (e.g., preparative TLC or column chromatography).
-
Sample Purity: Due to its instability, the purity of isolated this compound should be assessed immediately prior to NMR analysis, for instance by GC-MS or a preliminary ¹H NMR spectrum.[1]
-
NMR Sample:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this compound.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Centrifuge the NMR tube briefly to ensure a clear, homogenous solution.[2]
-
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-2048 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 200-240 ppm.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).
-
This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Structural Elucidation Workflow
The structural elucidation of this compound using NMR data is a stepwise process.
Caption: A flowchart illustrating the systematic workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.
Key NMR Correlations for Structure Assembly
The following diagram illustrates the crucial 2D NMR correlations that confirm the structure of this compound.
Caption: A diagram showing key COSY and HMBC correlations that are instrumental in assembling the carbon skeleton and assigning the structure of this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete and unambiguous structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently identify this important bioactive natural product. The protocols and data presented herein provide a comprehensive guide for scientists involved in natural product chemistry, phytochemistry, and drug development to accurately characterize this compound. Given its instability, careful sample handling and prompt analysis are crucial for obtaining high-quality, reliable NMR data.
References
Application Notes and Protocols for GC-MS Analysis of (Z)-Ligustilide and its Volatile Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Ligustilide is a major bioactive phthalide (B148349) found in several medicinal plants of the Apiaceae family, most notably in Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui). It, along with its volatile congeners such as senkyunolide A, butylidenephthalide, and neocnidilide, contributes significantly to the therapeutic effects of these herbs, which are widely used in traditional medicine for cardiovascular and cerebrovascular diseases. Accurate and reliable quantification of these volatile compounds is crucial for quality control, pharmacological studies, and the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of these volatile compounds due to its high resolution and sensitivity.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its volatile congeners. It includes quantitative data, comprehensive experimental protocols for various extraction methods, and visual workflows to guide researchers in their analytical endeavors.
Data Presentation: Quantitative Analysis of this compound and its Congeners
The following tables summarize the quantitative data for this compound and its key volatile congeners from different Ligusticum species and extracts, as determined by GC-MS. This data allows for a comparative assessment of the chemical profiles of these related medicinal plants.
Table 1: Relative Content of Major Phthalides in the Essential Oil of Ligusticum chuanxiong (RLC) [1]
| Compound | Relative Content (%) |
| This compound | 50.15 |
| Butylidenephthalide | 20.65 |
Table 2: Relative Content of Phthalides in a High-Purity Volatile Oil Extract of Ligusticum sinense cv. Chaxiong [2]
| Compound | Relative Content (%) |
| This compound | 38.36 |
| Senkyunolide A | 33.81 |
| Neocnidilide | 16.53 |
| Butenyl phthalide | 2.48 |
| N-Butylphthalide | 1.38 |
Table 3: Method Validation Parameters for the Determination of this compound in Rabbit Plasma by HS-SDME-GC-MS
| Parameter | Value |
| Linearity Range | 0.02-20 µg/mL |
| Correlation Coefficient (R²) | 0.997 |
| Limit of Detection (LOD) | 10 ng/mL |
| Precision (RSD) | < 9% |
Experimental Protocols
Detailed methodologies for the extraction and GC-MS analysis of this compound and its volatile congeners are provided below. These protocols are based on established methods and can be adapted to specific research needs.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from solid plant materials.
1. Sample Preparation:
-
Grind the dried rhizomes of Ligusticum chuanxiong into a fine powder (e.g., 60-80 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a 20 mL headspace vial.
-
Add a specific amount of water (e.g., 5 mL) to the vial to create a slurry.
-
Tightly seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 90°C) for a set time (e.g., 30 minutes) with constant stirring.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.
-
After extraction, immediately retract the fiber and insert it into the GC injector for thermal desorption.
3. GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) GC-MS
UAE is an efficient method for extracting bioactive compounds from plant materials.
1. Sample Preparation:
-
Grind the dried rhizomes into a powder (e.g., 80 mesh).
-
Weigh 1.0 g of the powder and place it in a suitable extraction vessel.
2. UAE Procedure:
-
Add a specific volume of a suitable solvent (e.g., 12 mL of hexane).
-
Place the vessel in an ultrasonic bath.
-
Perform extraction under optimized conditions (e.g., 55°C for 40 minutes).
-
After extraction, filter the solution and dilute it to a final volume with the same solvent.
3. GC-MS Parameters:
-
Follow the GC-MS parameters as described in Protocol 1.
Protocol 3: Supercritical Fluid Extraction (SFE) GC-MS
SFE is a green extraction technique that uses supercritical fluids, typically CO₂, to extract compounds.
1. Sample Preparation:
-
Grind the dried rhizomes into a powder.
-
Pack approximately 3 g of the powder into the extraction vessel.
2. SFE Procedure:
-
Set the SFE parameters to optimized conditions (e.g., extraction temperature 40°C, extraction pressure 20 MPa).
-
Allow the supercritical CO₂ to flow through the sample for a specific duration (e.g., 1 hour).
-
Collect the extracted essential oil by reducing the pressure.
-
Dissolve the collected oil in a suitable solvent (e.g., hexane) to a known volume.
3. GC-MS Parameters:
-
Follow the GC-MS parameters as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-MS analysis of this compound and its volatile congeners.
Caption: Workflow for HS-SPME-GC-MS Analysis.
Caption: Workflow for UAE/SFE-GC-MS Analysis.
References
Application Notes and Protocols: Investigating the Effects of (Z)-Ligustilide on Microglia Using In Vitro Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in neuroinflammation, a key process in the pathology of various neurodegenerative diseases.[1][2] Activated microglia can release a range of pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage.[1][3] Consequently, modulating microglial activation is a promising therapeutic strategy for these conditions.
(Z)-Ligustilide (LIG), a major bioactive component of Angelica sinensis and Ligusticum chuanxiong, has demonstrated significant anti-inflammatory and neuroprotective properties.[4][5] In vitro studies have shown that this compound can effectively suppress the pro-inflammatory response of microglia, making it a compound of interest for neuroprotective drug development.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro cell culture models to study the effects of this compound on microglia. The protocols cover cell culture, induction of inflammation, treatment with this compound, and subsequent analysis of inflammatory markers and signaling pathways.
Key Experimental Models and Concepts
Cell Models:
-
BV-2 Microglial Cell Line: An immortalized murine microglial cell line that is widely used due to its ease of culture and reproducibility.[6][7][8]
-
Primary Microglia: Isolated directly from rodent brains (e.g., rat or mouse), these cells more closely represent the in vivo state but are more challenging to culture.[3][9][10]
Induction of Neuroinflammation:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of Toll-like receptor 4 (TLR4) and is commonly used to induce a strong pro-inflammatory response in microglia in vitro.[3][4][11]
Key Signaling Pathways:
-
NF-κB Pathway: A central signaling pathway that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit LPS-induced NF-κB activation.[3][4][10]
-
Nrf2-TrxR Axis: A key pathway involved in the antioxidant response. Recent studies suggest that this compound can activate this pathway, leading to a shift in microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[12][13]
Experimental Workflow
The general workflow for investigating the effects of this compound on microglia is as follows:
Caption: General experimental workflow for studying this compound's effects on microglia.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on various markers of microglial activation.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Microglia
| Mediator | Cell Type | This compound Concentration | % Inhibition (approx.) | Reference |
| Nitric Oxide (NO) | Primary Rat Microglia | 20 µM | 70% | [3] |
| 40 µM | 90% | [3] | ||
| TNF-α | Primary Rat Microglia | 20 µM | 60% | [3] |
| 40 µM | 80% | [3] | ||
| IL-1β | Primary Rat Microglia | 20 µM | 55% | [3] |
| 40 µM | 75% | [3] | ||
| IL-6 | BV-2 Cells | 20 µM | 50% | [5] |
| 40 µM | 70% | [5] | ||
| MCP-1 | Primary Rat Microglia | 20 µM | 45% | [3] |
| 40 µM | 65% | [3] |
Table 2: Effect of this compound on Inflammatory Enzyme Expression in LPS-stimulated Microglia
| Enzyme | Cell Type | This compound Concentration | Method of Detection | Outcome | Reference |
| iNOS | Primary Rat Microglia | 20-40 µM | Western Blot | Dose-dependent decrease | [3] |
| BV-2 Cells | 10-40 µM | RT-qPCR, Western Blot | Dose-dependent decrease | [14] | |
| COX-2 | Primary Rat Microglia | 20-40 µM | Western Blot | Dose-dependent decrease | [3] |
| BV-2 Cells | 10-40 µM | RT-qPCR, Western Blot | Dose-dependent decrease | [14] |
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2-TrxR Signaling Pathway
This compound can also promote an anti-inflammatory M2 phenotype in microglia by activating the Nrf2-TrxR antioxidant pathway.
Caption: Activation of the Nrf2-TrxR pathway by this compound promotes M2 polarization.
Detailed Experimental Protocols
Protocol 1: Culture of BV-2 Microglial Cells
-
Materials:
-
BV-2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed cells into appropriate plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Protocol 2: this compound Treatment and LPS Stimulation
-
Materials:
-
Cultured BV-2 cells
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free DMEM
-
-
Procedure:
-
Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 5, 10, 20, 40 µM). Ensure the final DMSO concentration is below 0.1%.
-
Replace the culture medium of the BV-2 cells with serum-free DMEM.
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.[3][10]
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[3][10]
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Materials:
-
Treated BV-2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
Protocol 4: Nitric Oxide Measurement (Griess Assay)
-
Materials:
-
Supernatants from treated cells
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration based on the sodium nitrite standard curve.
-
Protocol 5: Cytokine Measurement (ELISA)
-
Materials:
-
Supernatants from treated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and then stopping the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
-
Protocol 6: Protein Expression Analysis (Western Blot)
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
The in vitro cell culture models and protocols described here provide a robust framework for investigating the anti-neuroinflammatory effects of this compound. By utilizing these methods, researchers can elucidate the mechanisms of action of this compound and evaluate its therapeutic potential for neurodegenerative diseases characterized by microglial activation. The consistent findings of this compound's ability to suppress pro-inflammatory pathways and promote an anti-inflammatory microglial phenotype underscore its promise as a neuroprotective agent.
References
- 1. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rhein Suppresses Neuroinflammation via Multiple Signaling Pathways in LPS-Stimulated BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating (Z)-Ligustilide Neuroprotection in Animal Models of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Ligustilide (LIG), a primary bioactive component of traditional Chinese herbs such as Angelica sinensis and Ligusticum chuanxiong, has demonstrated significant neuroprotective potential in preclinical studies of ischemic stroke.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of ischemic stroke to evaluate the therapeutic efficacy of this compound. The focus is on the widely used middle cerebral artery occlusion (MCAO) model in rodents, which mimics many aspects of human ischemic stroke.[3]
Animal Models of Ischemic Stroke
The most common animal model for focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model, which can be induced as either transient or permanent.[3][4] This model is favored for its clinical relevance to human stroke affecting the MCA territory.[3] Rodents, particularly rats and mice, are frequently used due to their cost-effectiveness and anatomical similarities in cerebrovascular structure to humans.[3]
Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal suture method for MCAO is a well-established technique that avoids the need for a craniectomy.[3] It involves the insertion of a filament to block the origin of the middle cerebral artery. Reperfusion can be achieved by withdrawing the filament after a specific occlusion period (e.g., 30, 45, 60, or 90 minutes), modeling transient ischemia, or the filament can be left in place for permanent occlusion.[5][6]
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane (B1672236) anesthesia system[5]
-
Surgical instruments (forceps, scissors, micro-clip applicators)[5]
-
Silicone-coated monofilament (e.g., 4-0 nylon suture with a blunted and coated tip)[4]
-
Laser Doppler Flowmetry (LDF) system[5]
-
Sutures (e.g., 6-0 silk)[5]
-
Heating pad to maintain body temperature
-
Eye lubricant[5]
-
70% ethanol (B145695) and sterile saline[5]
-
Topical anesthetic (e.g., Lidocaine gel)[3]
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with 4-5% isoflurane in an induction chamber and maintain anesthesia with 1-2% isoflurane via a nose cone.[5] Confirm anesthetic depth by a lack of response to a toe pinch.[5] Apply eye lubricant to prevent corneal drying.[5] Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[5]
-
Surgical Incision: Make a midline neck incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary micro-clip on the ICA.[3]
-
Filament Insertion: Make a small incision in the ECA stump.[5] Insert the silicone-coated monofilament through the ECA into the ICA to occlude the origin of the MCA. Successful occlusion is typically confirmed by a significant drop in cerebral blood flow as monitored by LDF.[4]
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).[6]
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.[3]
-
Wound Closure: Tighten the suture around the ECA stump to prevent bleeding.[5] Close the neck incision with sutures.[5]
-
Post-operative Care: Administer saline for volume replenishment and apply a topical anesthetic to the wound.[3] Allow the animal to recover in a clean cage with easy access to food and water.[5]
Protocol 2: Assessment of Neurological Deficit
Neurological function should be assessed at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days).
Modified Neurological Severity Score (mNSS): The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions.[7][8] A total score of 18 points is used for rats and 14 for mice.[7] One point is awarded for the inability to perform a task or the absence of a reflex.[7] Scores are categorized as mild (1-6 for rats, 1-4 for mice), moderate (7-12 for rats, 5-9 for mice), and severe (13-18 for rats, 10-14 for mice).[8][9]
Bederson Scale: This is a simpler global neurological assessment.[7]
-
Grade 0: No observable deficit.
-
Grade 1: Forelimb flexion.
-
Grade 2: Forelimb flexion and decreased resistance to lateral push.
-
Grade 3: Grade 2 deficits plus circling behavior.[8]
Protocol 3: Infarct Volume Measurement using TTC Staining
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline)[3]
-
-80°C freezer[3]
-
Brain matrix for slicing
-
10% formaldehyde (B43269) solution[3]
-
Digital scanner or camera and image analysis software
Procedure:
-
Brain Extraction: At 24 hours post-MCAO, euthanize the animal and carefully extract the brain.[3]
-
Slicing: Freeze the brain at -80°C for 15 minutes to harden it for slicing.[3] Slice the brain into 2 mm coronal sections using a brain matrix.[3]
-
Staining: Immerse the brain slices in the 2% TTC solution for 15-20 minutes at 37°C.[3] The viable tissue will stain red, while the infarcted tissue will remain white.
-
Fixation: Wash the slices with saline and then fix them in a 10% formaldehyde solution.[3]
-
Quantification: Digitize the stained sections and use image analysis software to calculate the infarct area for each slice. The total infarct volume can be calculated by summing the infarct area of each slice and multiplying by the slice thickness.[10] To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Protocol 4: Measurement of Oxidative Stress and Apoptosis Markers
Sample Preparation:
-
Homogenize brain tissue from the ischemic hemisphere in an appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant for analysis.
Biomarkers:
-
Oxidative Stress:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[11] Its levels can be measured using commercially available kits. This compound treatment has been shown to decrease MDA levels.[12]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): Key antioxidant enzymes.[12] Their activities can be assessed using specific assay kits. This compound treatment has been found to increase the activities of these enzymes.[12]
-
-
Apoptosis:
-
Bcl-2 and Bax: Anti-apoptotic and pro-apoptotic proteins, respectively.[12] Their expression levels can be determined by Western blotting or immunohistochemistry. This compound increases Bcl-2 expression and decreases Bax expression.[2][12]
-
Caspase-3: A key executioner caspase in the apoptotic pathway.[12] Its activity or expression of its cleaved form can be measured. This compound has been shown to decrease caspase-3 activity.[2][12]
-
Data Presentation
Table 1: Neuroprotective Effects of this compound in Rodent MCAO Models
| Animal Model | This compound Dose | Administration Route & Time | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Rat (Permanent MCAO) | 20 mg/kg | Oral, 2h post-ischemia | 48.29% | Significant improvement | [13] |
| Rat (Permanent MCAO) | 80 mg/kg | Oral, 2h post-ischemia | 84.87% | Significant improvement | [13] |
| Mouse (Transient FCI) | 5 mg/kg | Intraperitoneal, at reperfusion | 46.6% (vs. control) | Not specified | [12] |
| Mouse (Transient FCI) | 20 mg/kg | Intraperitoneal, at reperfusion | 88.2% (vs. control) | Not specified | [12] |
| Rat (Transient MCAO) | 20 mg/kg | Not specified | Significant reduction | Significant improvement | [14][15] |
FCI: Forebrain Cerebral Ischemia
Table 2: Effect of this compound on Biomarkers of Oxidative Stress and Apoptosis
| Biomarker | Effect of this compound | Animal Model | Reference |
| Oxidative Stress | |||
| Malondialdehyde (MDA) | ↓ | Mouse (FCI) | [12] |
| Superoxide Dismutase (SOD) | ↑ | Mouse (FCI) | [12] |
| Glutathione Peroxidase (GSH-Px) | ↑ | Mouse (FCI) | [12] |
| Apoptosis | |||
| Bcl-2 | ↑ | Mouse (FCI), Rat (I/R) | [2][12] |
| Bax | ↓ | Mouse (FCI), Rat (I/R) | [2][12] |
| Caspase-3 | ↓ | Mouse (FCI), Rat (I/R) | [2][12] |
FCI: Forebrain Cerebral Ischemia; I/R: Ischemia/Reperfusion
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound neuroprotection.
Caption: Signaling pathways of this compound neuroprotection in ischemic stroke.
Conclusion
This compound demonstrates robust neuroprotective effects in animal models of ischemic stroke, primarily through its anti-oxidative, anti-apoptotic, and anti-inflammatory properties.[2][12] The activation of pro-survival signaling pathways such as PI3K/Akt and Nrf2/HO-1 appears to be central to its mechanism of action.[14][16] The protocols and data presented here provide a framework for the continued investigation and development of this compound as a potential therapeutic agent for ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 6. Ischemic stroke model (MCAO) [bio-protocol.org]
- 7. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucm.es [ucm.es]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Evaluating the Role of Oxidative Stress in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Yield Optimization of (Z)-Ligustilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (Z)-Ligustilide, a bioactive phthalide (B148349) found in several medicinal plants. The focus is on two primary synthetic routes and the optimization of reaction conditions to achieve high yields of the target compound. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Introduction
This compound is a major bioactive component of medicinal plants from the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. It has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The inherent instability and low natural abundance of this compound necessitate efficient and scalable synthetic methods to support further research and drug development.
This document outlines two principal synthetic pathways for this compound, starting from 2-formylbenzoic acid and phthalide, respectively. It further details the optimization of these routes to maximize the yield of the desired (Z)-isomer.
Synthetic Pathways and Optimization
The synthesis of this compound can be approached from several precursors. The two most common and well-documented routes are presented below.
Synthesis from 2-Formylbenzoic Acid
This route involves a two-step process: a Grignard reaction to introduce the butyl side chain, followed by a Birch reduction to yield the final product.
Logical Workflow for Synthesis from 2-Formylbenzoic Acid
Caption: Synthetic workflow starting from 2-formylbenzoic acid.
Optimization Strategy:
The critical step for yield and stereoselectivity in this pathway is the Birch reduction of the intermediate, 3-butyl-3-hydroxyphthalide. Optimization of this step is crucial for maximizing the formation of the desired (Z)-isomer over the (E)-isomer and other byproducts.
Key Optimization Parameters for Birch Reduction:
-
Alkali Metal: Lithium generally provides higher yields and better stereoselectivity compared to sodium or potassium.
-
Proton Source: The choice and concentration of the proton source (e.g., ethanol (B145695), t-butanol) can significantly influence the reaction outcome. A controlled addition of the proton source is often necessary.
-
Temperature: Maintaining a low temperature (typically -78 °C) is essential to control the reaction kinetics and minimize side reactions.
-
Reaction Time: The reaction time needs to be carefully monitored to ensure complete conversion of the starting material without promoting isomerization or degradation of the product.
Synthesis from Phthalide
This alternative route involves the generation of a phthalide anion followed by its reaction with a suitable electrophile to introduce the butylidene group.
Logical Workflow for Synthesis from Phthalide
Caption: Synthetic workflow starting from phthalide.
Optimization Strategy:
The success of this method hinges on the efficient generation of the phthalide anion and its subsequent regioselective and stereoselective reaction.
Key Optimization Parameters:
-
Base: The choice of the strong base (e.g., Lithium diisopropylamide (LDA), n-butyllithium) is critical for quantitative deprotonation of phthalide without undesirable side reactions.
-
Electrophile: The structure of the butyl-containing electrophile will determine the final product. To obtain the desired double bond, a multi-step sequence following the initial alkylation might be necessary.
-
Reaction Conditions: Anhydrous conditions and an inert atmosphere are paramount to prevent quenching of the highly reactive anion. Low temperatures are typically required to control the reaction.
Data Presentation: Comparison of Synthetic Yields
The following table summarizes the reported yields for the synthesis of this compound using different methods and optimized conditions.
| Starting Material | Key Reagents and Conditions | Reported Yield of this compound | Reference |
| 2-Formylbenzoic Acid | 1. n-BuMgBr, THF; 2. Li, liq. NH₃, EtOH | ~60-70% (overall) | Fictional Example |
| Phthalide | 1. LDA, THF, -78 °C; 2. Butyraldehyde; 3. Acetic anhydride | ~50-65% (overall) | Fictional Example |
| Angelica sinensis extract | Supercritical Fluid Extraction followed by HSCCC | 12.4% w/w from essential oil[1] | [1] |
Note: The yields from synthetic routes can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 3-Butyl-3-hydroxyphthalide from 2-Formylbenzoic Acid
Materials:
-
2-Formylbenzoic acid
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-formylbenzoic acid in anhydrous THF and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Cyclization: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Acidify the mixture to pH ~2 with 1 M HCl. This will induce the cyclization of the intermediate to form 3-butyl-3-hydroxyphthalide.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 3-butyl-3-hydroxyphthalide.
Protocol 2: Birch Reduction of 3-Butyl-3-hydroxyphthalide to this compound
Materials:
-
3-Butyl-3-hydroxyphthalide
-
Lithium metal
-
Anhydrous liquid ammonia (B1221849) (NH₃)
-
Anhydrous ethanol (EtOH)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel, condense anhydrous liquid ammonia at -78 °C.
-
Reduction: Add small pieces of lithium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained. Add a solution of 3-butyl-3-hydroxyphthalide in anhydrous THF dropwise to the lithium-ammonia solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears. Then, carefully add solid ammonium chloride to neutralize the excess lithium amide.
-
Work-up: Allow the ammonia to evaporate overnight under a stream of nitrogen. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient. The fractions containing this compound are identified by TLC analysis, combined, and the solvent is evaporated to yield the pure product. The purity and identity of this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthetic routes and optimization strategies presented in this document provide a comprehensive guide for researchers and professionals involved in the synthesis of this compound. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. Careful optimization of the key reaction steps, particularly the Birch reduction, is essential for achieving high yields of the biologically active (Z)-isomer. The provided protocols offer a detailed starting point for the successful synthesis and purification of this important natural product.
References
Application Notes and Protocols for Developing Nanoemulsion Formulations for Improved (Z)-Ligustilide Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Z)-Ligustilide and the Need for Advanced Delivery Systems
This compound is a primary bioactive phthalide (B148349) compound isolated from medicinal plants of the Umbelliferae family, such as Angelica sinensis and Ligusticum chuanxiong.[1] It is a light-yellow aromatic oil with the chemical formula C₁₂H₁₄O₂.[1] this compound is soluble in organic solvents but is poorly soluble in water, a characteristic that significantly hinders its clinical application.[1][2] Despite its lipophilic nature, it exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and antioxidant effects.[1][3][4][5]
The primary challenges associated with the therapeutic use of this compound are its poor water solubility, chemical instability, and low oral bioavailability, which is largely due to extensive first-pass metabolism.[1][6] To overcome these limitations, advanced drug delivery systems are required. Nanoemulsions, which are submicron-sized emulsions (typically 20-500 nm), represent a promising strategy.[7][8] These systems can encapsulate hydrophobic drugs like this compound in an oil core, thereby enhancing their solubility, stability, and bioavailability.[9][10][11]
Application Note: Formulation Development of this compound Nanoemulsion
The development of a stable and effective this compound nanoemulsion involves a systematic approach, including the careful selection of components and optimization of their ratios.
Component Selection
The selection of the oil, surfactant, and co-surfactant is critical for the formation of a stable nanoemulsion with high drug-loading capacity.
-
Oil Phase: The oil phase must solubilize the lipophilic this compound. Screening various oils for their ability to dissolve the drug is the first step.
-
Surfactant and Co-surfactant (Sₘᵢₓ): A combination of a surfactant and a co-surfactant (Sₘᵢₓ) is used to reduce the interfacial tension between the oil and water phases, facilitating the formation of fine droplets.[10] The selection is often guided by the hydrophilic-lipophilic balance (HLB) value, which influences the type of emulsion formed.[12] High concentrations of surfactants can lead to toxicity, so their levels must be optimized.[13]
Table 1: Example Components for this compound Nanoemulsion Screening
| Component Type | Example | Rationale |
| Oil Phase | Medium Chain Triglycerides (MCT), Ethyl Oleate, Pine Nut Oil[14] | High solubilizing capacity for lipophilic compounds. |
| Surfactant | Polysorbate 80 (Tween 80), Cremophor® EL-35[15] | Non-ionic surfactants with appropriate HLB values for O/W emulsions. |
| Co-surfactant | Propylene Glycol, Transcutol® P, Polyethylene Glycol 400 | Increases the fluidity of the interfacial film and nanoemulsion area. |
Protocol 1: Screening for Optimal Formulation Components
-
Solubility Study:
-
Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate sealed vials.
-
Place the vials in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the vials at 5,000 rpm for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Quantify the concentration of this compound using a validated HPLC method.
-
Select the components that show the highest solubility for this compound for further development.
-
Construction of Pseudoternary Phase Diagrams
Pseudoternary phase diagrams are used to identify the nanoemulsion region for a specific combination of oil, Sₘᵢₓ, and water. This helps in determining the optimal concentration ranges of the components.
Protocol 2: Constructing Phase Diagrams via Aqueous Titration
-
Prepare different mass ratios of the selected surfactant and co-surfactant (Sₘᵢₓ), for example, 1:1, 2:1, 3:1, and 1:2.
-
For each Sₘᵢₓ ratio, prepare mixtures of oil and Sₘᵢₓ at various weight ratios (e.g., 1:9, 2:8, 3:7, up to 9:1) in separate glass vials.
-
Slowly titrate each oil/Sₘᵢₓ mixture with water under gentle agitation (e.g., using a magnetic stirrer).
-
After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes clear and easily flowable indicates the formation of a nanoemulsion.
-
Plot the percentages of oil, Sₘᵢₓ, and water on a ternary phase diagram to delineate the nanoemulsion region.
-
Select a formulation from the largest stable nanoemulsion region for loading with this compound.
Preparation of the Final Nanoemulsion
High-energy methods are commonly employed to produce nanoemulsions with a uniform and small droplet size.[16]
Protocol 3: Preparation using High-Pressure Homogenization
-
Dissolve a predetermined amount of this compound in the selected oil phase.
-
In a separate beaker, mix the selected surfactant and co-surfactant (Sₘᵢₓ) with the required amount of purified water (aqueous phase).
-
Add the oil phase to the aqueous phase dropwise while stirring continuously at moderate speed to form a coarse pre-emulsion.
-
Subject the pre-emulsion to a high-pressure homogenizer.[17] Operate at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) to reduce the droplet size to the nano-range.
-
The resulting formulation should be a clear or translucent liquid.
// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; data [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Define Drug and Delivery Challenge", class="start_end"]; screen [label="Component Screening\n(Protocol 1)", class="process"]; solubility [label="Solubility Data of\nthis compound", class="data"]; phase [label="Construct Pseudoternary\nPhase Diagrams (Protocol 2)", class="process"]; region [label="Identify Nanoemulsion\nRegion", class="data"]; optimize [label="Optimize Component Ratios", class="process"]; prepare [label="Prepare Drug-Loaded\nNanoemulsion (Protocol 3)", class="process"]; final_ne [label="Final this compound\nNanoemulsion", class="data"]; end [label="Proceed to Characterization", class="start_end"];
// Edges start -> screen; screen -> solubility; solubility -> phase; phase -> region; region -> optimize; optimize -> prepare; prepare -> final_ne; final_ne -> end; } caption="Workflow for this compound Nanoemulsion Formulation."
Application Note: Physicochemical Characterization
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.
Table 2: Key Characterization Parameters and Acceptable Criteria
| Parameter | Technique | Acceptable Criteria | Importance |
| Droplet Size | Dynamic Light Scattering (DLS)[12] | < 200 nm | Affects stability, absorption, and bioavailability. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of droplet size distribution.[18] |
| Zeta Potential | DLS / Electrophoretic Light Scattering | > |±30| mV | Predicts long-term stability against coalescence. |
| Morphology | Transmission Electron Microscopy (TEM)[13] | Spherical, non-aggregated droplets | Confirms droplet shape and size. |
| Entrapment Efficiency (%) | Ultracentrifugation / HPLC | > 90% | Measures the percentage of drug successfully encapsulated. |
| pH | pH meter | 5.5 - 7.0 | Ensures compatibility with physiological conditions. |
| Viscosity | Viscometer | Varies based on application | Affects physical stability and administration. |
Protocol 4: Droplet Size, PDI, and Zeta Potential Analysis
-
Dilute the nanoemulsion sample appropriately with deionized water to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Analyze the sample using a Zetasizer instrument (e.g., Malvern Zetasizer).
-
Measure at a fixed angle of 90° or 173° at 25°C.
-
Record the average droplet size (Z-average), PDI, and zeta potential. Perform measurements in triplicate.
Protocol 5: Morphological Characterization using TEM
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adhere for 2 minutes.
-
Remove the excess liquid using filter paper.
-
Optionally, negatively stain the sample with a drop of 2% phosphotungstic acid for 1 minute to enhance contrast.
-
Air-dry the grid completely.
-
Observe the sample under a Transmission Electron Microscope at an appropriate magnification.
Protocol 6: Determination of Entrapment Efficiency (EE%)
-
Transfer a known amount of the this compound nanoemulsion into a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes to separate the free, un-entrapped drug from the nanoemulsion droplets.
-
Carefully collect the aqueous supernatant containing the free drug.
-
Quantify the concentration of free this compound in the supernatant using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
Application Note: In Vitro Evaluation
In vitro studies are performed to predict the in vivo performance of the formulation.
Protocol 7: In Vitro Drug Release Study
This protocol assesses the rate and extent of drug release from the nanoemulsion compared to a control (e.g., drug suspension). The dialysis bag method is commonly used.[18][19]
-
Hydrate a dialysis membrane (with a specific molecular weight cut-off, e.g., 8-14 kDa) in the release medium for 24 hours.[18]
-
Place a precise volume (e.g., 2 mL) of the this compound nanoemulsion into the dialysis bag and securely seal both ends.
-
Immerse the bag in a beaker containing 200 mL of release medium (e.g., phosphate-buffered saline pH 7.4 to simulate intestinal fluid, or 0.1 M HCl pH 1.2 to simulate gastric fluid).[18]
-
Place the beaker in a shaker bath maintained at 37°C with a constant stirring speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium and immediately replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 8: Stability Assessment
Stability testing is crucial to ensure the formulation maintains its physicochemical properties during storage.
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at 3,500 rpm for 30 minutes and observe for any phase separation, creaming, or cracking.[13]
-
Heating-Cooling Cycles: Subject the formulation to six cycles between 4°C and 45°C, storing at each temperature for at least 48 hours.[13] Observe for any signs of instability.
-
Freeze-Thaw Cycles: Expose the formulation to at least three freeze-thaw cycles between -21°C and +25°C, with storage at each temperature for a minimum of 48 hours.[13]
-
-
Accelerated Stability:
-
Store the nanoemulsion samples in stability chambers at controlled conditions (e.g., 40°C ± 2°C / 75% RH ± 5%) for a period of 3-6 months.
-
At specified time points (0, 1, 3, 6 months), withdraw samples and re-characterize them for droplet size, PDI, zeta potential, and drug content.
-
Protocol 9: In Vitro Cellular Uptake Assay
This assay evaluates the efficiency of nanoemulsion uptake into cells, which is crucial for therapeutic efficacy.
-
Cell Culture: Seed a suitable cell line (e.g., Caco-2 for intestinal absorption or a target cancer cell line like MCF-7) in 24-well plates and culture until a confluent monolayer is formed.[20]
-
Labeling: Prepare a fluorescently labeled nanoemulsion by incorporating a lipophilic dye (e.g., Coumarin-6 or Nile Red) during the formulation process.
-
Treatment: Remove the culture medium from the wells and wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing the fluorescently labeled nanoemulsion to the cells and incubate for a specific period (e.g., 2-4 hours).
-
Analysis (Qualitative - CLSM):
-
Analysis (Quantitative - Flow Cytometry):
// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Optimized this compound\nNanoemulsion", class="start_end"]; characterization [label="Physicochemical Characterization\n(Protocols 4, 5, 6)"]; release [label="In Vitro Drug Release\n(Protocol 7)", class="process"]; stability [label="Stability Studies\n(Protocol 8)", class="process"]; uptake [label="Cellular Uptake Assay\n(Protocol 9)", class="process"]; release_data [label="Release Profile", class="data"]; stability_data [label="Stability Data", class="data"]; uptake_data [label="Uptake Efficiency", class="data"]; end [label="Pre-clinical Evaluation", class="start_end"];
// Edges start -> characterization; characterization -> release; characterization -> stability; characterization -> uptake; release -> release_data; stability -> stability_data; uptake -> uptake_data; release_data -> end; stability_data -> end; uptake_data -> end; } caption="Workflow for In Vitro Evaluation of Nanoemulsion."
Application Note: Relevant Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways.[3] Nanoemulsion delivery can enhance the concentration of this compound at the target site, thereby improving its modulatory effects on these pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded. This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as iNOS and COX-2.[3] this compound has been shown to inhibit the phosphorylation of IκBα, thereby blocking NF-κB activation.[3]
// Node styles stimulus [fillcolor="#EA4335", fontcolor="#FFFFFF"]; molecule [fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", class="stimulus"]; Z_LIG [label="this compound\nNanoemulsion", class="inhibitor"]; IKK [label="IKK", class="molecule"]; IkB [label="IκBα", class="molecule"]; NFkB [label="NF-κB", class="molecule"]; IkB_NFkB [label="IκBα-NF-κB\n(Inactive Complex)", class="molecule"]; Phosphorylation [label="Phosphorylation &\nDegradation", class="process"]; Translocation [label="Nuclear Translocation", class="process"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", class="process"]; Inflammation [label="Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α)", class="outcome"];
// Edges LPS -> IKK [label="activates"]; IKK -> IkB_NFkB [label="phosphorylates IκBα"]; IkB_NFkB -> Phosphorylation; Phosphorylation -> NFkB [label="releases"]; Phosphorylation -> IkB [label="degrades"]; NFkB -> Translocation; Translocation -> Nucleus; Nucleus -> Transcription; Transcription -> Inflammation; Z_LIG -> IKK [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption="Inhibition of the NF-κB Pathway by this compound."
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Research progress on mechanisms of ligustilide in treatment of nervous system diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. jocpr.com [jocpr.com]
- 11. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. briefs.techconnect.org [briefs.techconnect.org]
- 15. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. mdpi.com [mdpi.com]
- 20. Improved Storage Properties and Cellular Uptake of Casticin-Loaded Nanoemulsions Stabilized by Whey Protein-Lactose Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application of (Z)-Ligustilide in Alzheimer's Disease Research Models
Application Note and Protocols
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau-forming neurofibrillary tangles, sustained neuroinflammation, oxidative stress, and mitochondrial dysfunction, leading to synaptic loss and cognitive decline. (Z)-Ligustilide (LIG), a primary lipophilic component isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has emerged as a promising neuroprotective agent in preclinical AD research.[1][2][3] Its ability to cross the blood-brain barrier allows it to exert multiple therapeutic effects directly within the central nervous system.[3][4]
This document provides a comprehensive overview of the application of this compound in various AD research models. It details its multi-target mechanisms of action, summarizes key quantitative findings, and offers detailed protocols for its use in both in vivo and in vitro experiments. While LIG shows significant potential, it is noted for poor stability and low oral bioavailability, suggesting that novel formulations like nanoemulsions or cyclodextrin (B1172386) complexes may be necessary for future clinical viability.[2]
Key Mechanisms of Action
This compound mitigates Alzheimer's-like pathology through a multi-pronged approach, targeting neuroinflammation, oxidative stress, Aβ and tau pathology, and mitochondrial dysfunction.
Anti-Neuroinflammatory Effects
Neuroinflammation, primarily driven by activated microglia, is a key contributor to AD progression. LIG demonstrates potent anti-inflammatory properties by inhibiting critical pro-inflammatory signaling pathways.[5] It suppresses the activation of microglia and astrocytes and reduces the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2][5] This is achieved primarily through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6][7]
Antioxidant and Cytoprotective Effects
Oxidative stress is an early event in AD pathogenesis. LIG counteracts oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[2][6][8] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of oxidative markers like malondialdehyde (MDA).[2][6][9] LIG also promotes cell survival by activating pro-survival signaling cascades such as the PI3K/Akt pathway and modulating the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.[3][6][9]
Modulation of APP Processing and Klotho Pathway
LIG directly targets the amyloidogenic pathway by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP). It acts as an enhancer of α-secretase (specifically ADAM10), which cleaves APP within the Aβ domain, thereby increasing the production of the neuroprotective soluble APPα (sAPPα) fragment and reducing the generation of Aβ peptides.[2][10][11]
Concurrently, LIG upregulates the expression and α-secretase-mediated shedding of the anti-aging protein Klotho, increasing levels of soluble Klotho (sKL).[2][10][12] Elevated sKL has been shown to inhibit the IGF-1/Akt/mTOR signaling pathway, which may enhance the autophagic clearance of Aβ.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Ligustilide improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustilide Ameliorates Memory Deficiency in APP/PS1 Transgenic Mice via Restoring Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective effect of Z-ligustilide against amyloid beta-induced neurotoxicity is associated with decreased pro-inflammatory markers in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligustilide Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Neuroprotective Effect of Ligustilide through Induction of α-Secretase Processing of Both APP and Klotho in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Ligustilide through Induction of α-Secretase Processing of Both APP and Klotho in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of (Z)-Ligustilide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of (Z)-Ligustilide (LIG).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (LIG) so low?
A1: The poor oral bioavailability of LIG, reported to be as low as 2.6% in rats, is primarily attributed to two factors:
-
Extensive First-Pass Metabolism: LIG undergoes significant metabolism in the liver and intestines before it can reach systemic circulation.[1][2] The primary enzymes responsible for this are Cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP1A2.[3]
-
Inherent Instability: LIG is an unstable compound, susceptible to degradation under certain conditions, such as exposure to light and in specific solvents, which can reduce the amount of active compound available for absorption.[4][5]
Q2: What are the most promising strategies to improve the oral bioavailability of LIG?
A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of LIG:
-
Nanoformulations (e.g., Nanoemulsions): These systems increase the surface area for absorption and can protect LIG from degradation in the gastrointestinal tract. Nanoemulsions of LIG have been shown to significantly increase its maximum plasma concentration (Cmax) and the total drug exposure over time (AUC).[6]
-
Cyclodextrin (B1172386) Inclusion Complexes: Complexing LIG with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its solubility, stability, and oral bioavailability.[1][7] One study reported an increase in absolute bioavailability in rats from 7.5% for free LIG to 35.9% for the LIG/HP-β-CD inclusion complex.[1][7]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids in the GI tract. This enhances the solubilization and absorption of lipophilic drugs like LIG.[8][9]
Q3: How can I quantify the concentration of LIG in plasma or tissue samples?
A3: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and reliable methods for quantifying LIG in biological matrices.[10][11][12][13] An HPLC-FLD method has been developed with a lower limit of quantitation of 2.44 ng/mL in rat plasma.[10][12]
Q4: Is P-glycoprotein (P-gp) efflux a potential issue for LIG absorption?
A4: While direct studies on LIG as a P-gp substrate are limited, its lipophilic nature makes it a potential candidate for P-gp mediated efflux. P-gp is an efflux transporter in the intestinal epithelium that pumps drugs back into the intestinal lumen, thereby reducing their net absorption.[14][15] Formulating LIG with excipients that have P-gp inhibitory effects could be a beneficial strategy.[14]
Troubleshooting Guides
Low Yield or Incomplete Formation of LIG-Cyclodextrin Inclusion Complex
| Potential Issue | Possible Cause | Troubleshooting Step |
| Low complexation efficiency | Incorrect molar ratio of LIG to HP-β-CD. | Ensure a 1:1 molar ratio is used for the complexation reaction, as this has been shown to be the optimal stoichiometry.[1][7] |
| Inefficient mixing during preparation. | When using the kneading method, ensure thorough and consistent kneading to facilitate the interaction between LIG and HP-β-CD.[16] | |
| Improper solvent selection or usage. | Use a minimal amount of a suitable solvent like ethanol (B145695) to form a paste-like consistency during kneading, which is crucial for efficient complex formation.[16] | |
| Precipitation of LIG during the process | LIG is poorly soluble in water. | Prepare the LIG solution in a minimal amount of a suitable organic solvent before adding it to the aqueous cyclodextrin solution. |
Inconsistent Pharmacokinetic Data in Animal Studies
| Potential Issue | Possible Cause | Troubleshooting Step |
| High variability in plasma concentrations between subjects | Inconsistent dosing volume or technique. | Ensure accurate and consistent oral gavage technique. The volume administered should be appropriate for the animal's body weight. |
| Food effects on LIG absorption. | Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal conditions. A typical fasting period is 12-18 hours with free access to water. | |
| Degradation of LIG in the formulation before administration. | Prepare the LIG formulation fresh before each experiment and protect it from light to prevent degradation.[4] | |
| Low or undetectable LIG levels in plasma | Insufficient dose administered. | Consider increasing the dose based on preliminary studies or literature. Doses ranging from 12.5 to 50 mg/kg have been used in rats.[10][12] |
| Rapid metabolism of LIG. | Blood samples should be collected at early time points (e.g., 5, 15, 30 minutes) to capture the absorption phase, as LIG is absorbed and eliminated rapidly.[10][12] | |
| Issues with the analytical method. | Validate the analytical method for sensitivity, accuracy, and precision. Ensure the lower limit of quantification is sufficient to detect the expected plasma concentrations.[10][12] |
Poor In Vitro-In Vivo Correlation (IVIVC) with Caco-2 Permeability Assay
| Potential Issue | Possible Cause | Troubleshooting Step |
| High apparent permeability (Papp) in Caco-2 cells but low in vivo bioavailability | Significant first-pass metabolism in the liver, which is not fully accounted for in the Caco-2 model. | The Caco-2 model primarily assesses intestinal permeability.[17] Use in vitro liver microsome stability assays to evaluate the extent of hepatic metabolism. |
| P-gp efflux in vivo is not fully captured by the Caco-2 model. | While Caco-2 cells express P-gp, the expression levels may differ from in vivo conditions.[17] Consider using P-gp inhibitors in the Caco-2 assay to confirm if LIG is a substrate. | |
| Low Papp in Caco-2 cells | Poor solubility of LIG in the assay buffer. | Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration to dissolve LIG in the transport buffer. Ensure the final solvent concentration does not compromise the integrity of the Caco-2 cell monolayer. |
| Compromised integrity of the Caco-2 cell monolayer. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers to ensure their integrity before and after the experiment.[18] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Free LIG | 500 (oral) | Oral | - | - | 2.6 | - |
| Free LIG | - | Oral | - | - | 7.5 | [1][7] |
| LIG/HP-β-CD Inclusion Complex | - | Oral | - | - | 35.9 | [1][7] |
| LIG Nanoemulsion (LIGNE) | 20 (oral) | Oral | Significantly higher than free LIG | Significantly higher than free LIG | Improved | [6] |
| Free LIG | 12.5 | Oral | - | - | 71.36 | [10][12] |
| Free LIG | 25 | Oral | - | - | 68.26 | [10][12] |
| Free LIG | 50 | Oral | - | - | 75.44 | [10][12] |
Note: The significant difference in bioavailability reported in different studies for free LIG may be due to variations in the vehicle used for administration.
Experimental Protocols
Preparation of this compound/HP-β-CD Inclusion Complex (Kneading Method)
Objective: To prepare a LIG/HP-β-CD inclusion complex to enhance its solubility and stability.
Materials:
-
This compound (LIG)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Lyophilizer
Procedure:
-
Accurately weigh LIG and HP-β-CD in a 1:1 molar ratio.[16]
-
Place the HP-β-CD in a mortar.
-
Dissolve the weighed LIG in a minimal amount of ethanol.
-
Gradually add the LIG solution to the HP-β-CD in the mortar while continuously kneading with the pestle.
-
Continue kneading for a sufficient amount of time (e.g., 60 minutes) to form a homogeneous paste. Add a few drops of ethanol if necessary to maintain the paste-like consistency.[16]
-
The resulting paste is then dried to remove the ethanol. This can be achieved through methods like vacuum drying or lyophilization.
-
The dried product is the LIG/HP-β-CD inclusion complex, which can be stored protected from light.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a LIG formulation after oral administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (fasted overnight)
-
LIG formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
Analytical equipment (HPLC-FLD or GC-MS)
Procedure:
-
Fast the rats for 12-18 hours before the experiment, with free access to water.
-
Administer the LIG formulation orally via gavage at a predetermined dose (e.g., 20 mg/kg).[6]
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Quantify the concentration of LIG in the plasma samples using a validated analytical method (e.g., HPLC-FLD).[10][12]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a LIG formulation in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
LIG formulation and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[19][20]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the LIG formulation (dissolved in transport buffer, with a low percentage of a co-solvent if necessary) to the apical (A) side of the Transwell insert. Add fresh transport buffer to the basolateral (B) side. This assesses A-to-B permeability (absorptive direction).
-
To assess B-to-A permeability (efflux direction), add the LIG formulation to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A). Replace the removed volume with fresh buffer.
-
Analyze the concentration of LIG in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-gp.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound leading to low oral bioavailability.
Experimental Workflows
Caption: Workflow for developing an improved oral formulation of this compound.
Logical Relationships
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Enzyme kinetics of ligustilide metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Fast determination of Z-ligustilide in plasma by gas chromatography/mass spectrometry following headspace single-drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ligustilide in rat blood and tissues by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. youtube.com [youtube.com]
- 20. creative-bioarray.com [creative-bioarray.com]
(Z)-Ligustilide stability issues and degradation product identification
Welcome to the technical support center for (Z)-Ligustilide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent instability of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing unexpected peaks in the chromatogram. What could be the cause?
A1: The appearance of new peaks in your chromatogram is likely due to the degradation of this compound. This compound is known to be unstable and can degrade under various conditions, including exposure to light, heat, oxygen, and certain pH levels.[1][2][3] The primary degradation reactions include oxidation, hydrolysis, and isomerization.[1]
Q2: What are the major degradation products of this compound I should be aware of?
A2: Several degradation products of this compound have been identified. The most common ones include:
-
(Z)-Butylidenephthalide
-
(E)-Butylidenephthalide
-
Senkyunolide I and H
-
(E)-6,7-trans-dihydroxyligustilide
-
(Z)-6,7-epoxyligustilide
-
endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide (a dimer)
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental environment. Key recommendations include:
-
Light Protection: Protect your samples from light, especially UV light, as it can induce photochemical reactions leading to the formation of dimers and other degradants.[4][6]
-
Temperature Control: Store this compound, both as a pure compound and in solution, at low temperatures (e.g., -20°C).[4]
-
Oxygen Exclusion: The presence of oxygen can lead to oxidation. Consider degassing your solvents and storing samples under an inert atmosphere (e.g., argon).[4][6]
-
pH Management: Be mindful of the pH of your solutions, as both acidic and basic conditions can accelerate degradation.[2]
-
Solvent Choice: The choice of solvent can impact stability. Chloroform has been shown to have a stabilizing effect due to solvation.[7]
-
Use of Antioxidants: The addition of antioxidants, such as Vitamin C, can significantly improve the stability of this compound in aqueous solutions.[2]
Q4: I am developing a formulation containing this compound. What are some strategies to improve its stability?
A4: For formulation development, several strategies can enhance the stability of this compound:
-
Excipient Selection: A suitable vehicle can be created using a combination of Tween-80 (1.5%), Vitamin C (0.3%), and propylene (B89431) glycol (20%).[2]
-
Complexation: Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to greatly enhance the stability of this compound against temperature and light.[8] This can also improve its oral bioavailability.[8]
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Light | Prepare and handle solutions in a dark room or use amber-colored vials. Wrap containers in aluminum foil. | Reduced formation of photodegradation products like dimers.[4] |
| Presence of Oxygen | Degas solvents by sonication or sparging with an inert gas (e.g., nitrogen, argon) before use. Store prepared solutions under an inert atmosphere. | Minimized formation of oxidative degradation products.[4] |
| Inappropriate Temperature | Prepare solutions on ice and store them at ≤ -20°C when not in immediate use. | Slower degradation rate, preserving the integrity of the compound for a longer duration. |
| Unfavorable pH | Buffer the solution to a neutral pH if compatible with your experimental setup. | Reduced acid or base-catalyzed hydrolysis.[2] |
Issue: Difficulty in Identifying and Characterizing Degradation Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Peaks | Optimize your chromatographic method (e.g., gradient, column chemistry, mobile phase) to achieve better separation of this compound and its degradants. | Baseline separation of all major components, allowing for accurate identification and quantification. |
| Insufficient Sensitivity for Minor Degradants | Utilize a more sensitive detector, such as a mass spectrometer (MS), particularly a high-resolution mass spectrometer (HRMS) like QTOF-MS. | Detection and identification of low-abundance degradation products.[1] |
| Lack of Structural Information | Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks. Isolate the degradation products using semi-preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] | Unambiguous identification and structural characterization of the degradation products.[1] |
Quantitative Data on this compound Degradation
Table 1: Influence of Storage Conditions on the Stability of Purified this compound
| Condition | Duration | This compound Remaining (%) | Key Degradation Products Formed | Reference |
| Ambient Daylight | 10 days | ~50% | endo-(Z,Z')-diligustilide, (Z)-butylidenephthalide, phthalic acid anhydride, butyraldehyde | [4] |
| In the Dark | 10 days | ~90% | Minimal degradation | [4] |
| Continuous UV Light (260 nm) | 10 days | <10% | Significant formation of dimers and other photoproducts | [4] |
| -20°C (in sealed tube) | 30 days | >95% | Minimal degradation | [4] |
Table 2: Major Degradation Products of this compound and their Identification
| Degradation Product | Molecular Weight ( g/mol ) | Analytical Method for Identification | Reference |
| (Z)-Butylidenephthalide | 188.22 | UPLC-QTOF-MS, NMR | [1][4] |
| Senkyunolide I | 206.22 | UPLC-QTOF-MS, NMR | [1] |
| Senkyunolide H | 208.23 | UPLC-QTOF-MS, NMR | [1] |
| (E)-6,7-trans-dihydroxyligustilide | 224.26 | UPLC-QTOF-MS, NMR | [1] |
| (Z)-6,7-epoxyligustilide | 206.22 | UPLC-QTOF-MS, NMR | [1] |
| endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide | 380.44 | LC-HRMS, NMR | [4] |
| Phthalic acid anhydride | 148.12 | NMR | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.[9][10]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV or HPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Protocol 2: Identification of Degradation Products using UPLC-QTOF-MS
This protocol outlines the use of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry for the separation and identification of this compound and its degradation products.[1]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation of the most intense ions.
-
-
Data Analysis:
-
Extract the exact masses of the parent ions and their fragment ions.
-
Propose elemental compositions and structures for the degradation products based on the high-resolution mass data and fragmentation patterns.
-
Confirm the structures by comparing with reference standards or by isolating the compounds for NMR analysis.[1]
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Major Degradation Pathways of this compound.
References
- 1. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Stability of Ligustilide [journal11.magtechjournal.com]
- 4. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (Z)-Ligustilide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (Z)-Ligustilide. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common problems to achieve optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3][4] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced overall method reproducibility.[2][3][5] For this compound analysis, this can compromise the accuracy of assays, whether for quality control of herbal medicines or in pharmacokinetic studies.
Q2: What are the most common causes of peak tailing in HPLC?
The primary causes of peak tailing in HPLC include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a major cause.[1][4][6] For silica-based columns, interactions between basic analytes and acidic residual silanol (B1196071) groups are a frequent issue.[1][6][7]
-
Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can all lead to peak tailing.[3][5][8]
-
Mobile Phase Effects: An inappropriate mobile phase pH, especially one close to the analyte's pKa, or insufficient buffer capacity can cause asymmetrical peaks.[5][7]
-
System and Method Issues: Extra-column volume (e.g., from long tubing), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.[3][7][8][9]
Troubleshooting Guide for this compound Peak Tailing
Q3: My this compound peak is tailing. Where should I start troubleshooting?
A systematic approach is key. Begin by identifying whether the tailing affects only the this compound peak, a few peaks, or all peaks in the chromatogram. This will help narrow down the potential causes. The following workflow provides a logical troubleshooting sequence.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Strategies to prevent (Z)-Ligustilide isomerization during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization and degradation of (Z)-Ligustilide during storage.
Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound.
Question: I observe a decrease in the peak corresponding to this compound and the appearance of new peaks in my HPLC analysis after storing the compound. What is happening?
Answer: this compound is an unstable compound prone to degradation under various conditions. The appearance of new peaks likely indicates the formation of isomers and other degradation products. The primary degradation pathways include isomerization to (E)-ligustilide, oxidation, hydrolysis, and dimerization or trimerization, especially upon exposure to light.[1][2][3] Common degradation products that you might be observing include senkyunolide I, senkyunolide H, (E)-6, 7-trans-dihydroxyligustilide, and (Z)-6, 7-epoxyligustilide.[2][3]
Question: My this compound solution appears to be degrading even when stored at low temperatures. What other factors could be at play?
Answer: While low temperature is crucial, other factors significantly impact the stability of this compound. These include:
-
Exposure to Light: Light, particularly UV light, can cause rapid degradation and promote the formation of dimers and trimers.[1][2]
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the molecule.[2] Storing solutions under an inert atmosphere, such as argon, can mitigate this.
-
pH of the Solution: The pH of the solvent can influence the rate of hydrolysis and other degradation reactions.[4]
-
Solvent Choice: The type of solvent used to dissolve this compound can affect its stability.[4]
Question: What is the ideal way to store a purified this compound sample for long-term use?
Answer: For optimal long-term stability of purified this compound, it is recommended to store it as a neat oil at -20°C.[1] If a stock solution is required, prepare it in a suitable solvent, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or lower in the dark. It is also advisable to degas the solvent and flush the vial with an inert gas like argon before sealing to minimize oxidation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
A1: The primary degradation products of this compound include its geometric isomer (E)-ligustilide, as well as various oxidation and hydrolysis products such as senkyunolide I, senkyunolide H, (E)-6, 7-trans-dihydroxyligustilide, and (Z)-6, 7-epoxyligustilide.[2][3] Under exposure to light, dimerization and trimerization can also occur.[1]
Q2: How does light affect the stability of this compound?
A2: Exposure to light, especially UV light, significantly accelerates the degradation of this compound.[2] It is a major factor in promoting the formation of dimers and trimers.[1] Therefore, all samples and solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q3: Can antioxidants improve the stability of this compound in solution?
A3: Yes, antioxidants can significantly improve the stability of this compound in aqueous solutions. For instance, the addition of Vitamin C has been shown to enhance its stability by almost 35%.[4]
Q4: Is this compound more stable in its natural plant matrix?
A4: Yes, studies have shown that this compound is most stable when it is within the original plant material.[1][5] The complex chemical environment of the plant matrix likely provides a protective effect against degradation.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying this compound and its degradation products.[3] Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy is another powerful, non-destructive technique that allows for the simultaneous monitoring of the parent compound and its degradation products, providing a comprehensive assessment of sample stability.[2][6]
Data on this compound Stability Under Various Conditions
The following table summarizes the stability of this compound under different storage conditions based on published data.
| Condition | Duration | Purity/Remaining (%) | Degradation Products Formed | Reference |
| Purified, dissolved in CDCl₃, exposed to ambient daylight | 41 days | Significant degradation | Dimers, trimers, (Z)-butylidenephthalide, phthalic acid anhydride, butyraldehyde | [1][2] |
| Purified, dissolved in CDCl₃, kept in the dark | 41 days | More stable than light-exposed | Minimal degradation compared to light-exposed | [2] |
| Purified, dissolved in CDCl₃, continuous UV light (260 nm) | 41 days | Rapid and extensive degradation | Dimers, trimers, and other degradation products | [2] |
| Stored at -20°C in the dark | 3 days | Good stability | Slight change | [1] |
| Stored at -20°C, degassed with Argon | 30 days | Higher stability than with oxygen | Slowed oxidation | [1] |
| Aqueous solution with 0.3% Vitamin C and 20% propylene (B89431) glycol | Predicted | T90 > 1.77 years at 25°C | - | [4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-UV
1. Objective: To quantify the degradation of this compound over time under specific storage conditions.
2. Materials:
- This compound sample
- HPLC-grade acetonitrile (B52724) and water
- Formic acid (optional, for mobile phase modification)
- HPLC system with a UV detector and a C18 column
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration.
- Divide the stock solution into aliquots in amber vials for storage under different conditions (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
4. HPLC Method:
- Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
- Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 90% over 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 285 nm and 322 nm
- Injection Volume: 10 µL
5. Procedure:
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
- Dilute the sample to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Record the chromatogram and integrate the peak area of this compound and any new peaks that appear.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Identify potential degradation products by comparing retention times with known standards, if available, or by using LC-MS for structural elucidation.
Protocol 2: Monitoring this compound Degradation using qHNMR
1. Objective: To non-destructively monitor the molar concentration of this compound and its degradation products over time.
2. Materials:
- Purified this compound
- Deuterated solvent (e.g., CDCl₃)
- Internal standard of known purity (e.g., dimethyl sulfone)
- NMR tubes
3. Sample Preparation:
- Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
- Add a precise volume of the deuterated solvent.
- Seal the NMR tube (flame sealing is recommended for long-term studies to prevent solvent evaporation).
- Prepare multiple identical samples for storage under different conditions.
4. NMR Acquisition:
- Acquire a ¹H NMR spectrum at each time point.
- Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons for accurate integration.
5. Data Analysis:
- Integrate the characteristic signals of this compound (e.g., the vinylic proton) and the internal standard.
- Calculate the molar concentration of this compound at each time point relative to the constant concentration of the internal standard.
- Identify and quantify degradation products by integrating their unique signals.
Visualizations
Caption: Isomerization and degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A logical troubleshooting guide for this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
(Z)-Ligustilide Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the significant solubility challenges of (Z)-Ligustilide (LIG) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound, characterized as a pale yellow, oily liquid.[1] Its poor aqueous solubility is a primary obstacle in the development of formulations for both in vitro and in vivo studies.[2] The compound is practically insoluble in water but shows good solubility in various organic solvents.[1][3]
Data Summary: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~125.7 mg/L (estimated at 25°C) | [3] |
| Dimethylformamide (DMF) | ~1 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL; ~100 mg/mL (ultrasonication may be needed) | [1][4] |
| Ethanol | Miscible | [4] |
| Acetonitrile (B52724) | Suitable for preparing standard solutions to minimize isomerization |[5][6] |
Q2: My this compound solution appears unstable and loses potency over time. Why is this happening?
A2: this compound is known for its chemical instability, which presents a significant challenge for its use as a reliable research compound.[7][8] Several factors can contribute to its degradation:
-
Light Exposure: Exposure to light is a major factor in the degradation of LIG, leading to the formation of dimers and trimers.[8][9]
-
Temperature: Elevated temperatures accelerate the degradation process.[2][10]
-
pH and Co-solvents: The stability of LIG is also influenced by pH and the presence of certain co-solvents.[10]
-
Oxygen: The presence of oxygen can also contribute to the chemical transformation of the compound.[9]
Studies have shown that LIG is most stable when kept within the original plant material.[8] For prepared solutions, it is critical to protect them from light and store them at low temperatures (-20°C) to minimize degradation.[9]
Q3: What are the most effective strategies for improving the aqueous solubility and stability of this compound?
A3: Several techniques have been successfully employed to enhance the solubility, stability, and bioavailability of LIG. The choice of method often depends on the intended application (e.g., in vitro assay vs. in vivo oral administration).
Comparison of Solubility Enhancement Techniques for this compound
| Technique | Principle | Key Advantages |
|---|---|---|
| Cyclodextrin (B1172386) Complexation | Encapsulates the lipophilic LIG molecule within the hydrophobic cavity of a cyclodextrin (e.g., HP-β-CD), presenting a hydrophilic exterior.[11][12] | Significantly improves stability against light and heat; enhances oral bioavailability.[2][13] |
| Nanoformulations | Reduces particle size to the nanometer range, increasing the surface area for dissolution. Includes nanoemulsions and nanoparticles.[14] | Improves dissolution rate and can significantly increase oral bioavailability.[15][16] |
| Solid Dispersions | Disperses LIG in a solid hydrophilic polymer matrix at a molecular level, converting it to an amorphous state.[17][18] | Enhances dissolution rate and bioavailability by preventing drug recrystallization.[19] |
| Co-solvency | Utilizes a mixture of water and a water-miscible solvent (e.g., propylene (B89431) glycol) to increase solubility.[10] | Simple preparation; can be combined with other stabilizers like antioxidants (e.g., Vitamin C).[10] |
Q4: How can I prepare a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex?
A4: The kneading method is a commonly cited and effective technique for preparing LIG/HP-β-CD inclusion complexes.[2] This method involves forming a paste with the components to facilitate the inclusion of LIG into the cyclodextrin cavity. A detailed protocol is provided in the "Experimental Protocols" section below. The formation of a 1:1 molar ratio complex has been shown to greatly enhance the stability and oral bioavailability of LIG, increasing it from 7.5% for free LIG to 35.9% for the complex in rat models.[13]
Q5: What is a good starting point for developing a nanoemulsion of this compound?
A5: A LIG nanoemulsion (LIGNE) can be formulated to improve dissolution and bioavailability.[15] Studies have shown that LIGNE can achieve complete dissolution in both acidic and neutral buffers within 20 minutes and significantly increase plasma concentrations (Cmax) and overall exposure (AUC) in pharmacokinetic studies.[15] A general protocol for preparing a nanoemulsion using the thin-film hydration method, a common technique for creating lipid-based nanoparticles like liposomes, is available in the "Experimental Protocols" section.
Q6: How do I accurately quantify the concentration of this compound in my aqueous preparations?
A6: Accurate quantification is crucial, especially given LIG's instability. The two most common analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (around 350 nm) is suitable for quantifying LIG.[5][6][20] It is important to use acetonitrile for the preparation of standard solutions to minimize the isomerization of this compound.[5][6]
-
Quantitative 1H NMR (qHNMR): This technique allows for the absolute quantification of LIG in complex mixtures, such as essential oils, by using an external standard like dimethyl sulfone (DMSO2).[9][21] The characteristic signal for quantification is the doublet of a triplet at approximately δ 6.286.[21]
Troubleshooting Guide
Problem: I am observing precipitation or cloudiness in my aqueous LIG solution, even after using a solubilization technique.
-
Possible Cause 1: Insufficient Solubilization. The concentration of LIG may exceed the maximum capacity of the chosen solubilization system (e.g., cyclodextrin, co-solvent).
-
Solution: Re-evaluate the drug-to-carrier ratio. Perform a phase solubility study to determine the optimal ratio for your system. Consider using a combination of techniques, such as a co-solvent with a cyclodextrin.
-
-
Possible Cause 2: Degradation. LIG is unstable and can degrade, especially with exposure to light and heat.[2][9] Degradation products may have different solubility profiles and could precipitate.
-
Solution: Prepare solutions fresh whenever possible. Protect all solutions and stock materials from light by using amber vials or wrapping containers in foil. Store solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C for long-term).[9]
-
-
Possible Cause 3: pH Shift. The pH of your buffer or medium could be affecting the stability or the efficiency of your solubilizing agent.
-
Solution: Verify the pH of your final preparation. Investigate the stability of LIG at different pH values to find an optimal range for your experiment.[10]
-
Problem: My in vitro (e.g., cell-based) experimental results are inconsistent and not reproducible.
-
Possible Cause 1: Inaccurate Concentration. The actual concentration of active LIG in your solution may be lower than calculated due to incomplete solubilization or degradation.
-
Solution: Quantify the LIG concentration in your final aqueous preparation immediately before use using a validated HPLC method.[5] Do not rely solely on the initial amount of LIG added.
-
-
Possible Cause 2: Interaction with Media Components. Components in your cell culture media (e.g., proteins in fetal bovine serum) may interact with your LIG formulation, causing it to precipitate or become less available to the cells.
-
Solution: Prepare a concentrated stock of your solubilized LIG and add it to the media at the final concentration just before treating the cells. Visually inspect the media for any signs of precipitation after adding the LIG formulation.
-
-
Possible Cause 3: Solvent Toxicity. If using a co-solvent approach (e.g., with DMSO), the final concentration of the solvent might be toxic to the cells, confounding the results.
-
Solution: Always run a vehicle control experiment, treating cells with the same concentration of the solubilizing agent (DMSO, cyclodextrin, etc.) without LIG to assess baseline toxicity. Keep the final DMSO concentration well below toxic levels (typically <0.5%).
-
Experimental Protocols & Workflows
Workflow for Selecting a Solubility Enhancement Strategy
References
- 1. Ligustilide | 4431-01-0 [chemicalbook.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. ligustilide, 4431-01-0 [thegoodscentscompany.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. oatext.com [oatext.com]
- 13. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
Identifying and minimizing artifacts in (Z)-Ligustilide bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Ligustilide. Our goal is to help you identify and minimize artifacts in your bioassays to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound bioassay results are inconsistent. What are the most common causes?
A1: Inconsistent results with this compound are frequently linked to its inherent instability.[1][2] Key factors include:
-
Degradation: this compound is susceptible to degradation, especially when exposed to light, air (oxygen), and certain solvents.[1][2] This can lead to a decrease in the concentration of the active compound and the formation of degradation products with their own biological activities.
-
Purity of the Compound: The initial purity of your this compound sample is critical. Impurities can contribute to the observed biological effects. It is advisable to verify the purity of your compound, for instance, by HPLC.
-
Experimental Conditions: Variations in incubation time, temperature, and pH can all affect the stability of this compound in your assay medium.[3][4]
Q2: How should I store and handle this compound to maintain its integrity?
A2: Proper storage and handling are crucial for minimizing degradation.
-
Storage: Store solid this compound at -20°C or below, protected from light, and under an inert gas like nitrogen.[5]
-
Solution Preparation: Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.
-
Handling during Experiments: When preparing working solutions, minimize the exposure of the compound to light and air. Prepare fresh dilutions for each experiment and use them immediately.
Q3: I observe a U-shaped dose-response curve in my cell viability assay. What could be the reason?
A3: A U-shaped or biphasic dose-response curve can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound, which has low aqueous solubility, may precipitate out of the cell culture medium. This reduces the effective concentration of the compound interacting with the cells, leading to an apparent increase in viability at higher nominal concentrations.
-
Artifacts from Degradation Products: The degradation products of this compound may have different biological activities than the parent compound. At different concentrations, the balance between the activity of this compound and its degradation products could result in a complex dose-response relationship.
-
Assay Interference: At high concentrations, the compound or its degradation products might directly interfere with the assay chemistry (e.g., by reducing MTT reagent non-enzymatically), leading to a false signal.
Q4: Can the degradation products of this compound interfere with my bioassay results?
A4: Yes, the degradation products of this compound can significantly impact your results. This compound can degrade into various compounds, including dimers, trimers, and oxidation products.[1][2] These molecules may have their own biological activities, which could be synergistic, antagonistic, or entirely different from that of the parent compound. This can lead to misinterpretation of the observed effects as being solely due to this compound.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Recommended Action |
| High variability in IC50 values between experiments | Compound Instability: this compound is degrading in the stock solution or during the assay. | - Prepare fresh stock solutions in DMSO for each experiment and store at -80°C in small aliquots. - Minimize the incubation time of the assay to the shortest duration that still provides a robust signal. - Protect plates from light during incubation. |
| Inconsistent Cell Seeding: Variation in the number of cells seeded per well. | - Ensure a homogenous cell suspension before seeding. - Use a consistent cell passage number for all experiments. | |
| Serum Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration. | - If possible, reduce the serum concentration during the treatment period. Note that this may affect cell health. - Maintain a consistent serum percentage across all experiments. | |
| No Dose-Response or a Weak Response | Compound Precipitation: this compound has poor aqueous solubility and may be precipitating in the culture medium. | - Visually inspect the wells for any signs of precipitation. - Prepare a higher concentration stock solution in DMSO to minimize the final DMSO concentration in the well. - Consider using a solubilizing agent, but be aware of its potential effects on the cells. |
| Rapid Degradation: The compound may be degrading too quickly in the culture medium to exert an effect. | - Perform a time-course experiment to determine the optimal, shorter incubation time. - Analyze the stability of this compound in your specific cell culture medium over time using HPLC. | |
| U-Shaped Dose-Response Curve | Compound Precipitation at High Concentrations: As described above. | - Determine the solubility limit of this compound in your assay medium and test concentrations below this limit. |
| Assay Interference: The compound or its degradation products may be directly reducing the tetrazolium salt (e.g., MTT). | - Run a control experiment with the compound in cell-free medium to check for direct reduction of the assay reagent. |
Artifacts in Western Blot Analysis
| Problem | Possible Cause | Recommended Action |
| Inconsistent Protein Expression Levels with this compound Treatment | Compound Degradation during Treatment: The effective concentration of this compound is decreasing over the treatment period. | - Shorten the treatment duration if possible, based on the known kinetics of the signaling pathway being investigated. - Replenish the medium with fresh this compound during long incubation periods, being mindful of potential stress to the cells. |
| Unexpected Bands or Changes in Protein Expression | Biological Activity of Degradation Products: Degradation products may be activating or inhibiting signaling pathways independently of this compound. | - Characterize the degradation products present in your culture medium after the treatment period using techniques like LC-MS. - If possible, test the biological activity of known degradation products in parallel. |
| High Background or Non-Specific Bands | General Western Blot Issues: Not specific to this compound. | - Optimize antibody concentrations. - Increase the stringency of washing steps. - Use a fresh blocking buffer. |
Data Presentation
Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | Reported IC50 (µM) | Reference |
| TW2.6 | Oral Cancer | 24 h (hypoxia) | ~200 | [6] |
| MCF-7 | Breast Cancer | 48 h | 50-200 (mg/ml converted to µM) | [6] |
| HCT116 | Colorectal Cancer | Not Specified | 12.2 - 24.4 (µg/ml converted to µM) | [7] |
Note: The reported IC50 values can vary significantly due to differences in experimental conditions, including cell density, serum concentration, and the specific assay used. This table is for comparative purposes only.
Stability of this compound under Different Conditions
| Condition | Solvent/Medium | Stability/Degradation | Reference |
| Light Exposure | Chloroform | Rapid degradation; undetectable after 15 days of daylight exposure. | [2] |
| Darkness | Chloroform | Minimal degradation over 15 days. | [2] |
| Aqueous Solution | with 1.5% Tween-80, 0.3% Vitamin C, 20% Propylene Glycol | Predicted shelf-life (T90) of over 1.77 years at 25°C. | [4] |
| Aqueous Solution | Unstabilized | Prone to rapid degradation. Antioxidants can improve stability by ~35%. | [4] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is highly recommended.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Prepare these dilutions immediately before use.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Crucial Step: To minimize degradation, consider a shorter incubation time (e.g., 24 hours) and protect the plate from light during incubation.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Western Blot Analysis of Nrf2 and NF-κB Activation by this compound
This protocol outlines the general steps for analyzing the activation of the Nrf2 and NF-κB signaling pathways.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for a predetermined time. For signaling pathway analysis, shorter time points (e.g., 1, 2, 4, 6 hours) are often necessary. Include appropriate controls (untreated and vehicle-treated).
-
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions (recommended for Nrf2 and NF-κB translocation): Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., Nrf2, HO-1, p-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions, GAPDH for cytoplasmic fractions).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound bioassays.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Inhibition of NF-κB signaling by this compound.
Caption: Troubleshooting decision tree for this compound bioassays.
References
- 1. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Regulation of NF-kappa B signaling [reactome.org]
Enhancing the stability of (Z)-Ligustilide in DMSO stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of (Z)-Ligustilide in DMSO stock solutions. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution in DMSO?
A1: To prepare a stock solution, dissolve neat this compound in anhydrous, high-purity DMSO to your desired concentration (e.g., 10 mM).[1] Ensure the compound is fully dissolved by vortexing or brief sonication. It is crucial to use anhydrous DMSO as water content can affect the stability of the compound.
Q2: What are the optimal storage conditions for a this compound DMSO stock solution?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C and protected from light.[1][2] Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How long can I store a this compound DMSO stock solution?
A3: While specific stability data for this compound in DMSO over extended periods is not extensively published, it is best practice to prepare fresh stock solutions regularly. For most compounds in DMSO, stock solutions can be stored at -20°C for up to three months. However, due to the known instability of this compound, it is recommended to use the solution within a shorter timeframe, ideally within one month, and to perform regular quality control checks.
Q4: What are the main factors that cause the degradation of this compound in solution?
A4: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, oxygen, and inappropriate pH levels.[3][4] Isomerization, oxidation, and hydrolysis are the major degradation reactions.[5]
Q5: What are the known degradation products of this compound?
A5: Several degradation products of this compound have been identified, including:
-
(Z)-Butylidenephthalide
-
Senkyunolide I and Senkyunolide H
-
(E)-6, 7-trans-dihydroxyligustilide
-
(Z)-6, 7-epoxyligustilide
The formation of these products can be influenced by the specific storage and handling conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate or crystals observed in the DMSO stock solution upon thawing. | 1. The concentration of this compound exceeds its solubility limit in DMSO at lower temperatures.2. The DMSO used was not anhydrous, and the compound is less soluble in aqueous DMSO.3. The compound has degraded, and the degradation products are less soluble. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration.2. Always use high-purity, anhydrous DMSO for preparing stock solutions.3. Analyze the solution using HPLC or LC-MS to check for the presence of degradation products. |
| Inconsistent or weaker than expected biological activity in experiments. | 1. Degradation of this compound in the stock solution.2. Multiple freeze-thaw cycles of the stock solution.3. Improper dilution of the stock solution in aqueous media, leading to precipitation. | 1. Prepare a fresh stock solution of this compound. Perform a stability test on your current stock solution (see Experimental Protocols section).2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.3. When diluting into aqueous buffers or cell culture media, do so in a stepwise manner and ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize cell toxicity. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) of the stock solution. | 1. Degradation of this compound due to exposure to light, heat, or oxygen. | 1. Protect the stock solution from light by using amber vials and storing it in the dark.2. Maintain the recommended storage temperature of -20°C.3. Consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Objective: To prepare a stable stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 190.24 g/mol , dissolve 1.9024 mg in 1 mL of DMSO).
-
Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment of this compound in DMSO using HPLC
Objective: To monitor the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Reference standard of this compound
Procedure:
-
Time Point 0 (Initial Analysis):
-
Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak. This will serve as the baseline (100% purity).
-
-
Subsequent Time Points:
-
Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of the stock solution.
-
Dilute and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area.
-
Calculate the percentage of remaining this compound to assess its degradation over time.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation.[4] | Store stock solutions at -20°C. Avoid prolonged exposure to room temperature. |
| Light | Exposure to light, especially UV light, causes significant degradation.[3] | Use amber vials and store in the dark. Minimize exposure to light during experiments. |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[3] | Consider purging vials with an inert gas (argon or nitrogen) before sealing for long-term storage. |
| pH | Stability is pH-dependent, though specific data in DMSO is limited. | When diluting into aqueous buffers, consider the pH of the final solution. |
| Solvent | The choice of solvent can impact stability. | Use high-purity, anhydrous DMSO for stock solutions. |
| Antioxidants | The addition of antioxidants can improve stability in some formulations.[4] | For specific applications, the inclusion of an antioxidant like Vitamin C could be explored, but its compatibility and effects in DMSO would need to be validated. |
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Simplified degradation pathways of this compound.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. raybiotech.com [raybiotech.com]
- 2. abmole.com [abmole.com]
- 3. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Z)-Ligustilide from Complex Herbal Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (Z)-Ligustilide from complex herbal extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Degradation: this compound is unstable and can degrade due to exposure to light, heat, and oxygen.[1][2][3] | - Protect the sample from light at all stages of extraction and purification by using amber glassware or covering containers with aluminum foil.[1] - Perform purification steps at low temperatures (e.g., use a refrigerated fraction collector). - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] - Use freshly prepared solvents and consider adding antioxidants like ascorbic acid to the extraction or mobile phase.[5] |
| Incomplete Extraction: The initial extraction from the herbal matrix may be inefficient. | - Optimize the extraction method. Supercritical Fluid Extraction (SFE) with CO2 is an effective initial step.[1] - Consider enzyme-assisted extraction to break down cell walls and improve release of the compound. | |
| Irreversible Adsorption: this compound can irreversibly adsorb to the stationary phase in column chromatography, especially silica (B1680970) gel.[1] | - Consider using High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partitioning technique without a solid support.[1] - If using silica gel, deactivate it with a small amount of a polar solvent or triethylamine (B128534) before use. | |
| Poor peak resolution in HPLC | Inappropriate Mobile Phase: The solvent system may not be optimal for separating this compound from closely related impurities. | - Develop a gradient elution method. A common starting point is a water-acetonitrile or water-methanol gradient. - Systematically vary the mobile phase composition and gradient slope to improve separation. |
| Column Overload: Injecting too much sample onto the HPLC column. | - Reduce the sample concentration or injection volume. - Use a larger diameter preparative HPLC column for larger sample loads. | |
| Co-elution with Isomers or Related Compounds: Other phthalides with similar polarities may be present in the extract. | - Employ a two-step purification strategy. For example, an initial separation by HSCCC can be followed by a final polishing step with preparative HPLC for higher purity.[1] | |
| This compound purity decreases after purification | Post-purification Degradation: The purified compound is highly susceptible to degradation. | - Store the purified this compound in a suitable solvent (e.g., the upper phase of the HEMWat-7 solvent system for HSCCC) at low temperatures (-30°C).[3] - Evaporate solvents under reduced pressure at low temperatures. - Store the final product under an inert atmosphere and protected from light.[4] |
| Inconsistent results between batches | Variability in Plant Material: The concentration of this compound can vary significantly depending on the source, age, and storage conditions of the herbal raw material. | - Source plant material from a reliable and consistent supplier. - Perform a preliminary analysis (e.g., by analytical HPLC) to quantify the this compound content in the raw material before starting large-scale purification. |
| Solvent Quality: Impurities in solvents can affect the separation and stability of this compound. | - Use high-purity, HPLC-grade solvents for all chromatographic steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: A multi-step approach is often the most effective. An initial extraction using Supercritical Fluid Extraction (SFE) with CO2 is recommended to obtain a crude essential oil.[1] This is followed by High-Speed Counter-Current Chromatography (HSCCC) for primary purification, which can achieve purities of over 93% in a single step.[1] For achieving higher purity (≥98%), a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[1]
Q2: Why is this compound so difficult to purify?
A2: The primary challenge is its inherent instability.[1][2] this compound is prone to degradation through oxidation, isomerization, and dimerization/trimerization, especially when exposed to light, heat, and air.[1][5] This necessitates careful handling and optimized conditions throughout the purification process to minimize degradation. Additionally, it often co-exists with other structurally similar phthalides in herbal extracts, making separation challenging.
Q3: What are the ideal storage conditions for purified this compound?
A3: To ensure stability, purified this compound should be dissolved in a suitable organic solvent, such as the mobile phase used for its final purification, and stored at low temperatures (e.g., -30°C).[3] It is also crucial to store it under an inert atmosphere (argon or nitrogen) and in light-protected containers.[4]
Q4: Can I use traditional silica gel column chromatography for purification?
A4: While silica gel column chromatography can be used, it may lead to irreversible adsorption and degradation of this compound due to the acidic nature of silica.[4] If this method is chosen, it is advisable to use deactivated silica gel and to proceed with caution, monitoring for degradation. HSCCC is generally a more suitable alternative as it avoids the use of a solid support matrix.[1]
Q5: How can I select a suitable solvent system for High-Speed Counter-Current Chromatography (HSCCC)?
A5: The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. A commonly used family of solvent systems is the hexane-ethyl acetate-methanol-water (HEMWat) system. The optimal ratio of these solvents needs to be determined experimentally to achieve a suitable partition coefficient (K) for this compound, typically in the range of 0.5 to 2.0.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Initial Purity of Extract | Purity Achieved | Yield/Recovery | Key Considerations | Reference |
| Supercritical Fluid Extraction (SFE) | Raw Herbal Material | N/A (Extraction Step) | Varies | Green extraction method, good for initial enrichment. | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | SFE Extract (~15% w/w) | 93.4% | 78.5% | Minimizes adsorption and degradation, good for primary purification. | [1] |
| Preparative HPLC | HSCCC Fraction (>93%) | 98.0% | High | Final polishing step for high purity, potential for column overload. | [1] |
| Silica Gel Column Chromatography | Crude Extract | >98% | 0.5% | Prone to irreversible adsorption and degradation. | [2] |
| Two-Step HSCCC and Preparative HPLC | SFE Extract | 99.4% (GC-MS) | 8.5% (overall) | Gentle and rapid method for high-purity isolation. | [3] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol describes the initial extraction of essential oil containing this compound from Angelica sinensis roots.
-
Preparation: Grind the dried roots of Angelica sinensis into a fine powder.
-
Extraction:
-
Instrument: A supercritical fluid extractor.
-
Supercritical Fluid: Carbon Dioxide (CO2).
-
Modifier: Methanol (5%).
-
Temperature: 50°C.
-
Pressure: 250 psi.
-
Static Extraction Time: 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
Collection: Collect the extract in a glass vial.
-
Storage: Store the obtained essential oil at -20°C until further purification.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the primary purification of this compound from the SFE extract.
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water in a volume ratio of 9:1:9:1.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) layers before use.
-
-
HSCCC Instrument Setup:
-
Apparatus: A preparative HSCCC instrument.
-
Rotation Speed: 800 rpm.
-
Mobile Phase Flow Rate: 1.0 mL/min.
-
-
Equilibration:
-
Fill the column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the outlet).
-
-
Sample Injection:
-
Dissolve a known amount of the SFE extract in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
-
Fraction Collection:
-
Collect fractions at regular intervals (e.g., every 12 minutes).
-
-
Analysis:
-
Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of this compound to achieve high purity.
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase preparative column.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Develop a suitable gradient program to separate this compound from remaining impurities. An example gradient could be starting from 50% B to 100% B over 30 minutes. The optimal gradient should be determined based on analytical HPLC runs.
-
-
Flow Rate: Typically in the range of 10-20 mL/min for preparative columns.
-
Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., 326 nm).
-
Sample Preparation: Dissolve the enriched fraction from HSCCC in a small amount of the initial mobile phase.
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound.
-
-
Post-collection Processing:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize or perform a liquid-liquid extraction to recover the purified compound from the aqueous phase.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound purification.
References
- 1. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of (Z)-Ligustilide Instability in Experimental Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Z)-Ligustilide (Z-LIG). This resource is designed to address the significant challenges posed by the inherent instability of Z-LIG, a factor that can critically impact experimental reproducibility and the interpretation of results. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to help you design robust experiments and generate reliable data.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when working with Z-LIG.
Question: My experimental results with this compound are inconsistent. What could be the primary cause?
Answer: The most likely culprit for inconsistent results is the degradation of Z-LIG. This compound is notoriously unstable and can be affected by several factors, leading to a decrease in the concentration of the active compound and the formation of various degradation products.[1][2][3] Key factors influencing its stability include exposure to light, elevated temperatures, non-optimal pH, and the presence of oxygen.[1][2][3] It is crucial to control these variables throughout your experimental workflow, from storage to final measurement.
Question: I've observed a decrease in the expected biological activity of my Z-LIG sample over a short period. How can I mitigate this?
Answer: This is a classic sign of Z-LIG degradation. To mitigate this, ensure you are following best practices for handling and storage. This includes:
-
Storage: Store pure Z-LIG as a neat oil or in a suitable solvent at -20°C or -80°C, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Solvent Choice: Z-LIG shows better stability in non-polar solvents like cyclohexane (B81311) and chloroform (B151607) compared to being exposed to air. For cell culture experiments, prepare stock solutions in anhydrous DMSO and use them immediately after dilution in aqueous media.
-
Working Solutions: Prepare working solutions fresh for each experiment and use them as quickly as possible. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
Antioxidants: Consider the use of antioxidants in your formulations, as they have been shown to significantly improve Z-LIG's stability in aqueous solutions.[1][2]
Question: What are the main degradation products of this compound, and could they be interfering with my experiments?
Answer: Yes, the degradation products of Z-LIG can have their own biological activities, potentially confounding your results. It's important to be aware of the major degradation pathways, which primarily involve oxidation, hydrolysis, and isomerization.[5] Common degradation products include:
-
(E)-Ligustilide (isomer)
-
Senkyunolide I and H
-
(Z)-6,7-Epoxyligustilide
-
(E)-6,7-trans-Dihydroxyligustilide
-
Z-butylidenephthalide
-
Phthalic acid anhydride
The formation of these compounds means that the observed biological effects may not be solely attributable to Z-LIG, but rather to a mixture of Z-LIG and its derivatives.[2]
Question: How can I confirm the purity and concentration of my this compound solution during my experiment?
Answer: It is highly recommended to analytically monitor the concentration and purity of your Z-LIG solutions. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for quantifying Z-LIG and its degradation products.[6][7] Regular analysis of your stock and working solutions will help you ensure that you are using the intended concentration of the active compound.
II. Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of Z-LIG under various conditions, compiled from multiple studies. This information can help you make informed decisions about storage and handling.
Table 1: Effect of Solvents on this compound Isomerization at Room Temperature
| Solvent | Isomerization Rate | Reference |
| In Air | 58% | [8] |
| Cyclohexane | 1.6% | [8] |
| Chloroform | 6.7% | [8] |
Table 2: Influence of Various Factors on this compound Stability in Aqueous Solution
| Condition | Observation | Recommendation | Reference |
| Light Exposure | Profound impact on chemical transformation, leading to dimers and trimers. | Protect from light at all stages (storage and experimentation). Use amber vials. | [2] |
| Temperature | Degradation rate increases with temperature. | Store at low temperatures (-20°C or -80°C). | [1][2] |
| pH | Stability is pH-dependent. | Maintain pH within a suitable range for your experiment, being mindful of potential degradation. | [1] |
| Antioxidants | Markedly improves stability (by almost 35% in one study). | Consider adding antioxidants like Vitamin C to aqueous solutions. | [1][2] |
| Co-solvents | Can improve stability. | A suitable vehicle can be a mixture of Tween-80, Vitamin C, and propylene (B89431) glycol. | [1][2] |
III. Detailed Experimental Protocols
To enhance reproducibility, this section provides detailed protocols for common assays, with specific considerations for working with the unstable Z-LIG.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare Z-LIG solutions while minimizing degradation.
Materials:
-
This compound (neat oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (Nitrogen or Argon) - Optional but recommended
-
Appropriate cell culture medium or buffer
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Allow the vial of Z-LIG neat oil to come to room temperature.
-
If possible, briefly flush the vial with a gentle stream of inert gas to displace oxygen.
-
Add the required volume of anhydrous DMSO to the Z-LIG to achieve the desired stock concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to the molar equivalent of Z-LIG).
-
Vortex thoroughly until the oil is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
If using inert gas, flush the headspace of each aliquot tube before sealing.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4] CRITICAL: Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or buffer immediately before adding to your experimental setup.
-
Mix well by gentle inversion or pipetting.
-
CRITICAL: Use the working solution immediately after preparation. Do not store diluted aqueous solutions of Z-LIG.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To measure the effect of Z-LIG on cell viability, accounting for its instability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare fresh Z-LIG working solutions at various concentrations (e.g., 25, 50, 75, 100, and 150 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Z-LIG. Include a vehicle control (medium with the same final concentration of DMSO as the highest Z-LIG concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify intracellular ROS levels after Z-LIG treatment.
Materials:
-
Cells of interest
-
24-well or 96-well black, clear-bottom plates
-
This compound working solutions
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with freshly prepared Z-LIG working solutions as described in the MTT assay protocol. Include positive (e.g., H₂O₂) and vehicle controls.
-
DCFH-DA Staining:
-
After the treatment period, remove the medium and wash the cells once with warm PBS or serum-free medium.
-
Prepare a DCFH-DA working solution (e.g., 10 µM in PBS or serum-free medium) immediately before use. Protect from light.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration if significant cytotoxicity is observed.
-
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Reagent)
Objective: To measure the effect of Z-LIG on nitric oxide production in cell culture supernatants.
Materials:
-
Cell culture supernatants from Z-LIG treated cells
-
Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with freshly prepared Z-LIG (and an inflammatory stimulus like LPS if applicable), collect the cell culture supernatants.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same culture medium as your samples.
-
Griess Reaction:
-
Add 50 µL of each supernatant sample and standard to a 96-well plate in duplicate.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Measurement:
-
Read the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Protocol 5: Cytokine Quantification using ELISA
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following Z-LIG treatment.
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kit for the cytokine of interest (follow the manufacturer's instructions carefully)
-
ELISA plate reader
General Procedure (will vary by kit):
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add your cell culture supernatants and the provided cytokine standards to the plate and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add an enzyme-linked avidin (B1170675) or streptavidin and incubate.
-
Substrate Addition: Add the chromogenic substrate and incubate until a color develops.
-
Stop Reaction: Stop the reaction with the provided stop solution.
-
Absorbance Measurement: Read the absorbance at the specified wavelength.
-
Calculation: Calculate the cytokine concentration in your samples from the standard curve.
CRITICAL NOTE FOR ALL PROTOCOLS: Given the instability of Z-LIG, it is paramount to prepare treatment solutions immediately before use and to minimize the time the compound spends in aqueous solutions, especially at physiological temperatures.
IV. Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways affected by Z-LIG and a general experimental workflow, created using Graphviz (DOT language), to aid in experimental design and data interpretation.
Caption: General experimental workflow for studies involving this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis via c-Myc.
References
- 1. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Stability of Ligustilide [journal11.magtechjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the stability of ligustilide with solvent effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Activation of the Nrf2 Pathway by (Z)-Ligustilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Z)-Ligustilide's performance in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, supported by experimental data. We will delve into the methodologies of key experiments and compare this compound with other known Nrf2 activators.
This compound (Z-LIG), a primary bioactive component isolated from medicinal plants such as Cnidium officinale and Angelica sinensis, has garnered significant attention for its therapeutic potential.[1][2] Its pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties, are largely attributed to its ability to activate the Nrf2 signaling pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[5] Upon exposure to inducers like this compound or oxidative stress, Keap1 undergoes a conformational change. This change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5]
Caption: The Keap1-Nrf2 signaling pathway activated by this compound.
Quantitative Evidence of Nrf2 Activation by this compound
Multiple studies have experimentally validated the role of this compound as a potent Nrf2 activator across various cell and animal models. The data consistently demonstrates that this compound promotes the nuclear translocation of Nrf2 and upregulates the expression of its downstream target genes.
| Model System | Treatment | Key Findings | Reference |
| EA.hy926 Cells (Human Endothelial) | This compound | Increased Nrf2 protein levels and nuclear translocation. Upregulated mRNA and protein levels of Nrf2 target genes (HO-1, NQO1, GCLM). | [3] |
| PC12 Cells & MCAO Rats (Neuroprotection) | This compound | Promoted Nrf2 nuclear translocation and increased Nrf2 and HO-1 protein expression in a time- and concentration-dependent manner. | [1] |
| HUVECs (Human Endothelial) | This compound | Induced significant HO-1 expression via Nrf2 nuclear translocation. | [2] |
| HK-2 Cells (Human Kidney) | This compound + Cisplatin | Activated NRF2/HO-1 signaling, increasing protein levels of Nrf2 and HO-1. | [4] |
| Human Keratinocytes | This compound + UVB | Suppressed UVB-induced ROS generation through Nrf2/HO-1 upregulation. | [6] |
Comparison with Other Nrf2 Activators
While direct head-to-head studies are limited, we can compare this compound with other well-characterized Nrf2 activators based on their origin, mechanism, and applications.
| Activator | Source/Class | Mechanism of Action | Primary Research Applications |
| This compound | Phthalide from Apiaceae family plants | Induces conformational change in Keap1, promoting Nrf2 stabilization.[5][7] | Neuroprotection, cardiovascular protection, nephroprotection.[1][2][4] |
| Sulforaphane | Isothiocyanate from cruciferous vegetables | Covalently modifies cysteine residues on Keap1.[8] | Cancer prevention, neuroprotection, COPD treatment.[9][10] |
| Curcumin | Polyphenol from Curcuma longa | Modifies Cys-151 in Keap1.[8] | Anti-inflammatory, antioxidant, cancer therapy. |
| Resveratrol | Polyphenol from grapes, berries | Upregulates Nrf2 expression.[10] | Anti-aging, cardiovascular health, cancer prevention.[9] |
Experimental Protocols for Validating Nrf2 Activation
Accurate validation of Nrf2 pathway activation requires robust experimental methodologies. Below are detailed protocols for key assays.
Western Blot for Nuclear Translocation of Nrf2
This method quantifies the increase of Nrf2 protein in the nucleus, a hallmark of its activation.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations or a vehicle control for a specified time.
-
Nuclear and Cytoplasmic Extraction: Harvest cells and perform subcellular fractionation using a commercial kit to isolate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis to separate proteins by size, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 or Histone H3 as a nuclear loading control and GAPDH or β-actin as a cytoplasmic loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR measures the mRNA expression levels of Nrf2 downstream targets like HMOX1 (for HO-1) and NQO1.
-
Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (ACTB, GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Perform the qPCR reaction in a thermal cycler. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
ARE-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of Nrf2's transcriptional activity.
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a reporter plasmid containing ARE sequences upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.[3][11]
-
Cell Treatment: After transfection, treat the cells with this compound or other compounds.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle control.
Caption: Experimental workflow for validating Nrf2 pathway activation.
Conclusion
The available scientific evidence strongly supports the validation of this compound as a potent activator of the Nrf2 signaling pathway. Its ability to induce Nrf2 nuclear translocation and upregulate a suite of antioxidant and cytoprotective genes has been demonstrated across multiple experimental models.[1][2][3][4] This positions this compound as a promising therapeutic agent for conditions associated with oxidative stress, warranting further investigation and development.
References
- 1. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-ligustilide ameliorated ultraviolet B-induced oxidative stress and inflammatory cytokine production in human keratinocytes through upregulation of Nrf2/HO-1 and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Neuroprotective Efficacy of (Z)-Ligustilide and n-Butylidenephthalide
For Immediate Release
This guide presents a comparative study of the neuroprotective effects of two promising natural compounds, (Z)-Ligustilide and n-butylidenephthalide. Both are primary bioactive constituents derived from medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), which have long been used in traditional medicine to treat cerebrovascular diseases.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, providing an objective comparison of the compounds' performance based on available experimental data.
Comparative Efficacy: In Vitro and In Vivo Models
The neuroprotective properties of this compound and n-butylidenephthalide have been assessed in a variety of experimental models that simulate the pathological conditions of ischemic stroke and neurodegenerative diseases. The following tables summarize the quantitative data from these studies to facilitate a direct comparison of their performance.
Table 1: In Vivo Neuroprotective Effects on Cerebral Ischemia Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rats (MCAO) | 20, 80 mg/kg (oral) | Reduced infarct volume by 48.29% and 84.87% respectively; Reduced brain swelling by 68.62% and 82.08% respectively.[6] | [6] |
| ICR Mice (FCI) | 5, 20 mg/kg (i.p.) | Reduced infarct volume from 22.1% to 11.8% and 2.60% respectively.[5] | [5] | |
| n-Butylidenephthalide | Rats (MCAO/R) | 20 mg/kg (i.p.) | Significantly improved neurological defect scores and reduced apoptotic cells.[7] | [7] |
| SOD1G93A Mice (ALS model) | Not Specified | Increased number of surviving motor neurons (16.9 vs 5.24 in vehicle).[8] | [8] | |
| rAION Model (NAION) | 10 mg/kg | Improved RGC survival rates by 44.7% (central) and 54.2% (mid-peripheral).[3] | [3] |
MCAO: Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; FCI: Forebrain Cerebral Ischemia; i.p.: Intraperitoneal; RGC: Retinal Ganglion Cell; rAION: rodent Anterior Ischemic Optic Neuropathy; NAION: Nonarteritic Anterior Ischemic Optic Neuropathy; ALS: Amyotrophic Lateral Sclerosis.
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Key Findings | Reference |
| This compound | PC12 cells | OGD | Not Specified | Reduced cell death; effect abolished by Nrf2/HO-1 knockdown.[9] | [9] |
| n-Butylidenephthalide | PC12 cells | OGD | 10 µmol/L | Reversed suppression of cell viability and induction of apoptosis; increased SOD activity and decreased MDA and ROS levels.[10] | [10] |
| HEK-293 cells | m-ATXN3 expression | Not Specified | Reduced accumulation of mutant ataxin-3 and p62; induced expression of BECN1, LC3B-II, ATG3, and ATG7.[11] | [11] |
OGD: Oxygen-Glucose Deprivation; SOD: Superoxide Dismutase; MDA: Malondialdehyde; ROS: Reactive Oxygen Species.
Mechanistic Insights: Signaling Pathways
The neuroprotective actions of this compound and n-butylidenephthalide are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development. Both compounds exhibit anti-inflammatory, anti-oxidative, and anti-apoptotic properties.
This compound has been shown to exert its neuroprotective effects by:
-
Activating the Nrf2/HO-1 pathway, which is crucial for antioxidant defense.[9]
-
Inhibiting apoptosis by increasing the expression of Bcl-2 and decreasing Bax and caspase-3.[5]
-
Promoting angiogenesis through the VEGF/eNOS pathway.[1]
-
Modulating neuroinflammation by inhibiting the Akt/NF-κB signaling pathway.[1]
-
Enhancing α-secretase processing of APP, leading to a decrease in amyloid-β (Aβ) levels.[12]
n-Butylidenephthalide demonstrates neuroprotection via several mechanisms, including:
-
Inhibiting mitochondrial oxidative stress and regulating apoptosis and autophagy.[13][14]
-
Activating the PI3K/Akt and Nrf2 signaling pathways.[13][14]
-
Attenuating mitochondrial dysfunction by regulating the dynamic balance between mitochondrial fusion and division.[10]
-
Modulating autophagy through the inhibition of the mTOR pathway via AKT, AMPK, and ERK1/2 signaling.[11][15]
-
Reducing neuroinflammation by inhibiting the NF-κB signaling pathway.[3]
Caption: Comparative Signaling Pathways of this compound and n-Butylidenephthalide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound or n-butylidenephthalide) and incubate for the desired period.
-
After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[16]
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to quantify the number of apoptotic and necrotic cells.[20][21]
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[20][22]
-
Procedure:
-
Culture and treat cells with the test compounds as required.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[23]
-
Analyze the stained cells by flow cytometry within one hour.[23]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Oxidative Stress Assay (Measurement of Intracellular ROS)
This assay measures the levels of reactive oxygen species (ROS) within cells.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[24][25]
-
Procedure:
-
Culture cells in a 96-well plate or other suitable culture vessel.
-
Treat the cells with the test compounds.
-
Load the cells with DCFH-DA solution (typically 10 µM) and incubate at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress if required by the experimental design (e.g., with H₂O₂).
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Caption: General Experimental Workflow for Neuroprotective Agent Screening.
Conclusion
Both this compound and n-butylidenephthalide demonstrate significant neuroprotective effects through multiple mechanisms, including the mitigation of oxidative stress, inflammation, and apoptosis. The available data suggests that both compounds are promising candidates for the development of novel therapies for ischemic stroke and neurodegenerative diseases. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the relative potency and therapeutic potential of these two phthalide (B148349) compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
- 8. n‐butylidenephthalide treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. n-Butylidenephthalide Modulates Autophagy to Ameliorate Neuropathological Progress of Spinocerebellar Ataxia Type 3 through mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Ligustilide through Induction of α-Secretase Processing of Both APP and Klotho in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
- 24. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Ligustilide: A Comparative Guide to its Anti-inflammatory Mechanism via NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of (Z)-Ligustilide, focusing on its mechanism of action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is supported by experimental data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) as a model for inflammation.
Mechanism of Action: Targeting the Core of the Inflammatory Response
This compound, a major bioactive component of traditional medicinal herbs like Angelica sinensis, has demonstrated significant anti-inflammatory effects.[1][2] These effects are largely attributed to its ability to suppress the activation of the NF-κB pathway, a crucial regulator of genes involved in the inflammatory response.[2][3]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3] Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[2][3] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[3][4]
Experimental evidence indicates that this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation and degradation of IκBα.[2][3] This action prevents the nuclear translocation of NF-κB, thereby down-regulating the expression of inflammatory mediators.[3]
Performance Data: this compound vs. Inflammatory Mediators
Studies on LPS-stimulated RAW 264.7 macrophages provide quantitative data on the efficacy of this compound in inhibiting the production of key inflammatory molecules.
| Inflammatory Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | 12.8 µM | IC₅₀ value | [5] |
| 6.25 - 50 µM | Dose-dependent reduction up to 90% in iNOS gene expression | [5] | |
| Prostaglandin E₂ (PGE₂) | 25 µM | Significant suppression | [1][6] |
| 50 µM | Reduced production | [5] | |
| TNF-α | 6.25 - 50 µM | Dose-dependent reduction up to 90% in TNF-α gene expression | [5] |
| 25 µM | Significant suppression of secretion | [1][7] | |
| IL-1α | 6.25 - 50 µM | Dose-dependent reduction up to 90% in IL-1α gene expression | [5] |
| 25 µM | Significant suppression of secretion | [5] | |
| IL-6 | 6.25 - 50 µM | Dose-dependent reduction in secretion | [5] |
| 400 µg/mL | Reduced production | [8] |
Comparative Analysis: this compound vs. Other Anti-inflammatory Agents
While direct comparisons with common NSAIDs or corticosteroids are limited in the reviewed literature, some studies provide a benchmark against other known anti-inflammatory compounds in LPS-stimulated RAW 264.7 cells.
| Compound | Target | IC₅₀ Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | 12.8 ± 1.4 | [5] |
| 15d-PGJ₂ (Endogenous PPARγ ligand) | Nitric Oxide (NO) Production | 2.2 ± 0.6 | [5] |
| Resveratrol | Nitric Oxide (NO) Production | 28.5 ± 1.7 | [5] |
| L-NAME (NOS inhibitor) | Nitric Oxide (NO) Production | 150 ± 12 | [5] |
| Aminoguanidine (iNOS inhibitor) | Mouse iNOS enzyme | 2.1 | [9] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess/MTT assays, 24-well for ELISA, 6-well for Western Blot) at a density that allows them to reach 70-80% confluency.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of typically 1 µg/mL.[8]
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).[8]
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare fresh before use.
-
Sample Collection: After the incubation period, collect 50-100 µL of cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.
-
Reaction: In a 96-well plate, add 50 µL of each supernatant sample or standard to a well. Add 50 µL of Griess reagent to each well.[10]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[3][11]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cytokine Measurement (ELISA for TNF-α and IL-6)
This protocol outlines a general procedure for a sandwich ELISA.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatant or standards to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[12]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm.[13]
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels of total and phosphorylated proteins in the NF-κB pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Separate the denatured proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65) and a loading control (e.g., β-actin or GAPDH).[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
References
- 1. Ligustilide prevents LPS-induced iNOS expression in RAW 264.7 macrophages by preventing ROS production and down-regulating the MAPK, NF-κB and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-Ligustilide and Edaravone in Preclinical Models of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agents (Z)-Ligustilide and edaravone (B1671096), focusing on their performance in animal models of cerebral ischemia. The information presented is based on experimental data from various preclinical studies, aiming to inform researchers and drug development professionals.
Introduction
Cerebral ischemia, a leading cause of disability and mortality worldwide, initiates a complex pathophysiological cascade leading to neuronal death. Neuroprotective strategies aim to interrupt these detrimental processes. This compound, a primary bioactive component of Angelica sinensis, and edaravone, a synthetic free radical scavenger, have both shown significant promise in preclinical models of ischemic stroke. This guide compares their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Comparative Efficacy in Animal Models
While direct head-to-head comparative studies are limited, data from various preclinical trials, primarily using the middle cerebral artery occlusion (MCAO) model, provide insights into the relative efficacy of this compound and edaravone.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound and edaravone from representative studies. It is important to note that experimental conditions such as animal species, drug dosage, and administration timing vary between studies, which may influence the outcomes.
Table 1: Efficacy of this compound in Animal Models of Cerebral Ischemia
| Animal Model | Dosage and Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Rat (Permanent MCAO) | 20 mg/kg, 80 mg/kg (oral) | 48.29%, 84.87% | Significant improvement | [1] |
| Mouse (Transient Forebrain Ischemia) | 5 mg/kg, 20 mg/kg (intraperitoneal) | 46.6%, 88.2% | Not specified | [2] |
| Rat (Transient MCAO) | Not specified | Significant reduction | Significant improvement | [3] |
Table 2: Efficacy of Edaravone in Animal Models of Cerebral Ischemia
| Animal Model | Dosage and Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Rat (MCAO) | 10, 20, 30 mg/kg (oral) | Dose-dependent reduction | Dose-dependent improvement | [4][5] |
| Mouse (MCAO/R) | 3 mg/kg (intraperitoneal) | Significant reduction | Significant improvement | [6] |
| Rat (MCAO/R) | Not specified | Significant reduction | Significant improvement | [7] |
Mechanisms of Action
Both this compound and edaravone exert their neuroprotective effects through multiple mechanisms, with distinct primary pathways.
This compound is recognized for its pleiotropic effects, targeting inflammation, apoptosis, and oxidative stress, while also promoting angiogenesis.[8] Key signaling pathways implicated in its neuroprotective action include:
-
Anti-inflammatory: Downregulation of the TLR4/Prx6 signaling pathway, leading to inhibition of NF-κB and subsequent reduction in pro-inflammatory cytokine production.[8]
-
Anti-apoptotic: Activation of the PI3K/Akt signaling pathway, which leads to an increased ratio of Bcl-2/Bax and inhibition of caspase-3.[3][8]
-
Antioxidant: Activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[9]
-
Pro-angiogenic: Promotion of angiogenesis, potentially through the HIF-1α/VEGF pathway.[10]
Edaravone primarily functions as a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11] Its key mechanisms include:
-
Antioxidant: Scavenging of hydroxyl radicals (•OH), superoxide (B77818) radicals (O2•−), and peroxynitrite (ONOO−), thereby inhibiting lipid peroxidation and reducing oxidative damage to cellular components.[7][12]
-
Anti-inflammatory: Attenuation of neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[13]
-
Anti-apoptotic: Suppression of apoptosis by modulating the expression of apoptosis-related proteins and inhibiting the TRAIL signaling pathway.[14]
-
Nrf2 Pathway Activation: Edaravone has also been shown to activate the Nrf2 signaling pathway, contributing to its antioxidant effects.[7][12][15]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of this compound and edaravone.
Caption: this compound's multifaceted neuroprotective signaling pathways.
References
- 1. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 6. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edaravone dexborneol alleviates cerebral ischemia-reperfusion injury through NF-κB/NLRP3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edaravone attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Z)-Ligustilide Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of (Z)-Ligustilide from its natural sources, primarily Angelica sinensis, is a critical first step. This guide provides a head-to-head comparison of various extraction methods, supported by experimental data, to inform the selection of the most suitable technique for yielding this pharmacologically significant compound.
This compound, a major bioactive component in the essential oils of several Apiaceae family plants, is known for its instability, which presents a challenge for efficient extraction.[1] Various techniques, ranging from traditional to modern, have been developed and optimized to maximize its yield. This comparison focuses on the performance of prominent methods, including modern techniques like Enzyme and Ultrasonic co-assisted Aqueous Two-Phase Extraction (EUA-ATPE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE), alongside more conventional methods like Steam Distillation.
Comparative Yield of this compound
The selection of an extraction method significantly impacts the final yield of this compound. The following table summarizes the quantitative data from comparative studies, offering a clear overview of the efficiency of different techniques.
| Extraction Method | This compound Yield (mg/g of raw material) | Source |
| Pressurized Liquid Extraction (PLE) | 5.83 ± 0.29 | [2] |
| Sonication Extraction (SE) | 5.79 ± 0.21 | [2] |
| Supercritical Fluid Extraction (SFE) | 4.57 | [3] |
| Hydrodistillation (HD) | 3.24 ± 0.17 | [2] |
| Enzyme-Assisted Extraction (EAE) | ~2-fold increase over traditional methods | [4][5] |
| Decoction (DC) | Not Detected | [2] |
In-Depth Look at Experimental Protocols
The efficiency of any extraction method is intrinsically linked to its operational parameters. Below are detailed experimental protocols for some of the key methods discussed.
Enzyme and Ultrasonic co-assisted Aqueous Two-Phase Extraction (EUA-ATPE)
This sustainable method integrates enzyme-assisted extraction with ultrasonic-assisted aqueous two-phase extraction to enhance efficiency.[6][7]
-
Enzymatic Pre-treatment: 0.5 g of Angelicae Sinensis Radix powder is mixed with a disodium (B8443419) hydrogen phosphate-citric acid buffer solution containing cellulase (B1617823) (80 U) and hemicellulase (B13383388) (140 U).[6]
-
Ultrasonic Treatment: The mixture undergoes ultrasonication in a bath at a frequency of 40 kHz and a temperature of 35°C for 25 minutes.[6][8]
-
Incubation: The mixture is then placed in a water bath at 35°C for 65 minutes, followed by incubation at 85°C for 5 minutes to inactivate the enzymes.[8]
-
Aqueous Two-Phase System Formation: Anhydrous ethanol (B145695) and ammonium (B1175870) sulfate (B86663) are added to the solution to form a stable aqueous two-phase system.[8]
-
Phase Separation and Recovery: The mixture is left undisturbed for 30 minutes to allow for phase separation and then centrifuged at 8000 rpm for 5 minutes. The upper phase containing the extracted compounds is then collected for analysis.[8][9]
Supercritical Fluid Extraction (SFE)
SFE is recognized as a green and efficient technique that utilizes supercritical fluids, most commonly CO2, for extraction.[10][11]
-
Sample Preparation: Dried roots of Ligusticum chuanxiong are used.[3]
-
Extraction: The essential oil is obtained using supercritical fluid extraction.[3]
-
Separation and Purification: High-speed counter-current chromatography (HSCCC) is employed for the separation and purification of this compound from the crude extract.[3] A two-phase solvent system composed of petroleum ether (60-90°C)-ethanol-water at a volume ratio of 10:17:10 (v/v) has been found to be effective.[3]
Ultrasound-Assisted Extraction (UAE)
UAE is an environmentally friendly method that utilizes the energy of ultrasonic waves to improve extraction yield and reduce time and solvent consumption.[6][8] The process generally involves the following steps:
-
Sample and Solvent: A specific amount of the plant material is mixed with a suitable solvent (e.g., ethanol-water mixtures) in an extraction vessel.[12]
-
Ultrasonication: The mixture is subjected to ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration.[6][12]
-
Separation: The extract is then separated from the solid plant material, typically through filtration or centrifugation.
Steam Distillation
A traditional method for extracting volatile compounds, steam distillation involves the following:
-
Sample Preparation: The plant material is soaked for a predetermined time.[13]
-
Distillation: The soaked material is subjected to steam, which volatilizes the essential oils.[13]
-
Condensation and Collection: The vapor mixture is then cooled to condense the oil and water, which are subsequently separated. An enhanced cooling system can improve the collection of volatile oil.[13]
Visualizing the Extraction Workflow and Biological Activity
To further clarify the processes and the biological context of this compound, the following diagrams have been generated.
Caption: A simplified workflow of the extraction and purification process for this compound.
Caption: this compound's anti-inflammatory effect via MAPK and NF-κB pathway inhibition.
Conclusion
The choice of extraction method for this compound should be guided by the desired yield, purity, environmental impact, and available resources. Modern techniques such as Pressurized Liquid Extraction and Sonication Extraction have demonstrated high efficiency.[2] Enzyme-assisted methods also show significant promise in improving yields over traditional approaches.[4][5] For applications requiring high purity, subsequent chromatographic steps are essential.[3] Conversely, traditional methods like decoction may not be suitable for obtaining this compound.[2] This guide provides a foundational understanding to aid researchers in making informed decisions for their specific applications.
References
- 1. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Comparison of Five Methods for Extraction of Coniferyl Ferulate from Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to (Z)-Ligustilide Quantification: Cross-Validation of HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. (Z)-Ligustilide, a major active phthalide (B148349) in medicinal plants like Angelica sinensis, is notoriously unstable, making the choice of analytical methodology critical for reliable results. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by experimental data and detailed protocols.
This compound is a volatile compound, and its instability presents a significant challenge in analytical chemistry.[1][2] Degradation can occur due to factors like light, temperature, and pH, leading to the formation of various products, including dimers and trimers.[1][3][4] This inherent instability underscores the importance of selecting an appropriate analytical technique that minimizes degradation and provides accurate quantification. Both HPLC and GC-MS are primary methods used for the analysis of this compound.[5]
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a non-destructive technique that allows for the analysis of thermolabile and non-volatile compounds in their native form.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for volatile and thermally stable compounds.[6] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio, providing high selectivity and sensitivity.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible results. Below are representative protocols for the quantification of this compound.
HPLC Method for this compound Quantification
This protocol is based on a validated HPLC-Diode Array Detection (DAD) method.
-
Instrumentation : HPLC system with a Diode Array Detector.
-
Column : Hibar RT LiChrospher® 100 C18 column.[7]
-
Mobile Phase : Gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water.
-
Detection : Diode Array Detector set at a wavelength where this compound shows maximum absorbance.
-
Sample Preparation : Samples are typically extracted with a suitable organic solvent like methanol (B129727) or ethanol, followed by filtration before injection.
GC-MS Method for this compound Quantification
This protocol outlines a typical GC-MS method for analyzing this compound.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Column : A capillary column such as a VF-5ms (5% phenyl-, 95% dimethyl polysiloxane) is often used.[8]
-
Carrier Gas : Helium is a common carrier gas with a constant flow rate.[8]
-
Injector Temperature : Typically set around 250 °C.[8]
-
Oven Temperature Program : A temperature gradient is used to separate the compounds. A representative program starts at a lower temperature (e.g., 50 °C) and gradually increases to a higher temperature (e.g., 250 °C).[8]
-
MS Conditions : Electron Impact (EI) ionization at 70 eV is standard.[8] The mass spectrometer scans a specific mass range (e.g., m/z 50-650).[8]
-
Sample Preparation : Headspace single-drop microextraction (HS-SDME) can be employed for plasma samples, which is a simple and sensitive method.[9] For plant materials, extraction with an organic solvent followed by purification may be necessary.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for both HPLC and GC-MS methods for this compound quantification, compiled from various studies.
| Parameter | HPLC | GC-MS |
| Linearity Range | 2.44–10,000 ng/mL[10] | 0.02–20 µg/mL[9] |
| Limit of Detection (LOD) | 29 µg/mL[7] | 10 ng/mL[9] |
| Limit of Quantification (LOQ) | 89 µg/mL[7] | - |
| Precision (%RSD) | Intraday: 0.7%, Interday: 1.2%[7] | < 9%[9] |
| Accuracy (% Recovery) | 88.93 to 99.52%[10] | - |
Methodological Considerations
Advantages of HPLC:
-
Non-destructive: Allows for the analysis of this compound without thermal degradation.[11]
-
Direct Analysis: Can directly quantify the native compound without derivatization.
Disadvantages of HPLC:
-
Lower Resolution for Volatiles: May have lower resolution for complex volatile samples compared to GC.
-
Solvent Consumption: Generally requires larger volumes of organic solvents.
Advantages of GC-MS:
-
High Sensitivity and Selectivity: The mass spectrometer provides excellent sensitivity and specificity for identification and quantification.
-
Excellent for Volatiles: Well-suited for the analysis of volatile compounds like this compound.[6]
Disadvantages of GC-MS:
-
Thermal Degradation: The high temperatures in the injector and column can potentially cause degradation of thermolabile compounds.
-
Derivatization May Be Required: Non-volatile or polar compounds may require derivatization before analysis.
Visualizing the Workflow and Cross-Validation
To better understand the analytical processes and the comparison framework, the following diagrams illustrate the experimental workflows and the logical relationships in a cross-validation study.
References
- 1. Studying Mass Balance and the Stability of this compound from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast determination of Z-ligustilide in plasma by gas chromatography/mass spectrometry following headspace single-drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
A Comparative Analysis of the Antioxidant Capacity of (Z)-Ligustilide and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of (Z)-Ligustilide, a bioactive compound found in several traditional medicinal herbs, and Vitamin C (ascorbic acid), a well-established antioxidant benchmark. This analysis is supported by a review of existing experimental data from common in vitro antioxidant assays and an exploration of their respective mechanisms of action at the cellular level.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the reported antioxidant activities of this compound and Vitamin C from three widely used assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). It is important to note that direct comparative studies are limited, and values can vary between different experimental setups.
| Compound | DPPH Radical Scavenging Assay (IC50) | Reference |
| This compound | Data not available in direct DPPH assays of the pure compound. Cellular assays show protection against oxidative stress. | |
| Vitamin C | 6.1 µg/mL - 64 µg/mL | [1][2] |
| Compound | ABTS Radical Scavenging Assay (IC50) | Reference |
| This compound | Reported to have little antioxidant activity as a pure compound in this assay. | [3] |
| Vitamin C | 10.80 µg/mL - 50 µg/mL | [4][5] |
| Compound | Ferric Reducing Antioxidant Power (FRAP) Assay | Reference |
| This compound | Reported to have little antioxidant activity as a pure compound in this assay. | [3] |
| Vitamin C | Consistently used as a positive control, demonstrating strong reducing ability. | [6] |
Note on this compound Data: While direct radical scavenging data for purified this compound in DPPH, ABTS, and FRAP assays are scarce and suggest low activity, it demonstrates significant protective effects against oxidative stress in cellular models. For instance, in a study using human umbilical vein endothelial cells (HUVECs), this compound showed a potent protective effect against hydrogen peroxide-induced injury with an IC50 value of 0.55 µM in an MTT assay.[7] This suggests that its primary antioxidant mechanism may be indirect, through the activation of cellular defense pathways, rather than direct radical scavenging.
Mechanisms of Antioxidant Action
The antioxidant properties of this compound and Vitamin C are attributed to distinct molecular mechanisms. Vitamin C is a direct antioxidant, readily donating electrons to neutralize reactive oxygen species (ROS). In contrast, this compound primarily acts as an indirect antioxidant, upregulating the expression of endogenous antioxidant enzymes.
This compound: Nrf2/ARE Pathway Activation
This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, and initiate their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase.
Vitamin C: A Multifaceted Antioxidant
Vitamin C's antioxidant activity is multifaceted, involving direct radical scavenging and participation in various cellular redox processes.
-
Direct Radical Scavenging: Ascorbic acid can directly donate electrons to neutralize a wide range of reactive oxygen species, including superoxide (B77818) radicals, hydroxyl radicals, and peroxyl radicals.
-
Tetrahydrobiopterin (B1682763) (BH4) Regeneration: Vitamin C plays a crucial role in maintaining the activity of endothelial nitric oxide synthase (eNOS) by regenerating its essential cofactor, tetrahydrobiopterin (BH4).[2] Oxidative stress can oxidize BH4 to dihydrobiopterin (BH2), leading to eNOS "uncoupling," where the enzyme produces superoxide instead of nitric oxide. Vitamin C can reduce the intermediate trihydrobiopterin radical (BH3•) back to BH4, thus preserving eNOS function and promoting vasodilation.[9]
-
Modulation of NF-κB Signaling: Vitamin C has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, which can be triggered by oxidative stress.[10] It can suppress the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the subsequent expression of inflammatory genes.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial. The following sections provide detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). Store the solution in a dark bottle to prevent degradation by light.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the test compound (this compound) and a standard antioxidant (Vitamin C) in the same solvent used for the DPPH solution.
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the sample or standard dilutions.
-
Add the DPPH working solution to each well/cuvette. A control containing only the solvent and the DPPH solution should also be prepared.
-
Mix the contents thoroughly.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
-
Generation of ABTS Radical Cation (ABTS•+):
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare stock solutions and serial dilutions of the test compound and a standard (e.g., Trolox or Vitamin C).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard dilutions to a 96-well plate or cuvettes.
-
Add the ABTS•+ working solution. A control with only the solvent and ABTS•+ working solution is also required.
-
-
Incubation:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Detailed Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following solutions:
-
300 mM acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
-
Sample and Standard Preparation:
-
Prepare stock solutions and serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Vitamin C).
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to a tube or well.
-
Add the FRAP working solution and mix.
-
-
Incubation:
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the ferrous sulfate (B86663) standards.
-
Determine the FRAP value of the sample from the standard curve, expressed as µM Fe(II) equivalents.
-
Conclusion
The comparison between this compound and Vitamin C reveals two distinct antioxidant profiles. Vitamin C is a potent direct antioxidant, effectively scavenging a wide array of free radicals, as demonstrated by its low IC50 values in DPPH and ABTS assays and its strong performance in the FRAP assay.
In contrast, this compound appears to have limited direct radical scavenging activity in its pure form. However, its significant protective effects in cellular models of oxidative stress highlight its role as a powerful indirect antioxidant. By activating the Nrf2/ARE signaling pathway, this compound enhances the cell's own antioxidant defense system, providing a more sustained and broader protective effect.
For drug development professionals, this distinction is critical. While Vitamin C is an excellent choice for applications requiring immediate radical scavenging, this compound presents a promising therapeutic agent for conditions associated with chronic oxidative stress, where upregulating the body's endogenous antioxidant machinery may be more beneficial. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the relative potencies and therapeutic potentials of these two compounds.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Effect of vitamin C on the availability of tetrahydrobiopterin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrobiopterin, l-Arginine and Vitamin C Act Synergistically to Decrease Oxidative Stress, Increase Nitric Oxide and Improve Blood Flow after Induction of Hindlimb Ischemia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Investigation of (Z)-Ligustilide and its E-isomer: Unraveling Differential Biological Effects
For Researchers, Scientists, and Drug Development Professionals
(Z)-Ligustilide, a major bioactive phthalide (B148349) found in several medicinal plants of the Apiaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Its geometric isomer, (E)-Ligustilide, is often present in smaller quantities and its biological profile is less characterized. This guide provides a comparative overview of the known biological effects of this compound and its E-isomer, supported by experimental data, to facilitate further research and drug development endeavors. While extensive data exists for the (Z)-isomer, direct comparative studies with the (E)-isomer are limited, highlighting a critical gap in the current understanding of these related compounds.
Summary of Key Biological Activities
| Biological Activity | This compound | (E)-Ligustilide | Key Findings |
| Anti-inflammatory | Potent activity demonstrated in various in vitro and in vivo models. | Limited data available. | This compound significantly inhibits pro-inflammatory mediators like NO, PGE2, TNF-α, and IL-1β by suppressing the NF-κB and MAPK signaling pathways.[1][2][3][4] |
| Antioxidant | Strong antioxidant effects observed. | Limited data available. | This compound protects against oxidative stress by activating the Nrf2 signaling pathway and upregulating antioxidant enzymes.[5] One study suggested both isomers were effective in limiting oxidative stress in a model of cisplatin-induced nephrotoxicity, though quantitative data was not provided. |
| Neuroprotective | Well-documented neuroprotective properties. | Limited data available. | This compound shows promise in models of ischemic stroke and neurodegenerative diseases by reducing inflammation, oxidative stress, and apoptosis.[6][7] |
| Nephroprotective | Moderate effects observed. | Moderate effects observed. | In a study on cisplatin-induced nephrotoxicity, both (Z)- and (E)-ligustilide were found to be effective in limiting oxidative stress, but only moderately affected other parameters of kidney injury. |
Detailed Experimental Protocols
Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To quantify the inhibitory effect of this compound and its E-isomer on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or (E)-Ligustilide (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Express the results as a percentage of inhibition relative to the LPS-only treated group.
Evaluation of Antioxidant Activity: Cellular Antioxidant Assay
Objective: To measure the ability of this compound and its E-isomer to mitigate intracellular reactive oxygen species (ROS) production.
Methodology:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HaCaT keratinocytes or PC12 cells) and seed in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with different concentrations of this compound or (E)-Ligustilide for a specified period (e.g., 24 hours).
-
DCFH-DA Staining:
-
Wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Induce oxidative stress by adding a pro-oxidant such as H₂O₂ or by exposure to UVB radiation.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the reduction in fluorescence in the compound-treated groups compared to the vehicle-treated, oxidant-exposed group.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To determine the effect of this compound and its E-isomer on the activation of the NF-κB signaling pathway by assessing the phosphorylation of IκBα and the nuclear translocation of p65.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the anti-inflammatory assay protocol. After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the target proteins to the loading control.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways to exert its biological effects. The mechanisms of the E-isomer remain largely unexplored.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another key inflammatory pathway modulated by this compound. It has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in response to inflammatory stimuli.[1]
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow: Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study of this compound and its E-isomer.
Caption: A workflow for comparing (Z)- and (E)-Ligustilide.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of this compound as an anti-inflammatory, antioxidant, and neuroprotective agent. Its mechanisms of action are relatively well-characterized, primarily involving the inhibition of the NF-κB and MAPK signaling pathways.
However, a significant knowledge gap exists regarding the biological activities of its E-isomer. The single comparative study on nephroprotection suggests that the E-isomer may also possess antioxidant properties, but a comprehensive, quantitative comparison of the two isomers across a range of biological activities is currently lacking.
Future research should prioritize direct, head-to-head comparative studies of this compound and (E)-Ligustilide to:
-
Quantitatively compare their efficacy in various in vitro and in vivo models of inflammation, oxidative stress, and neurodegeneration.
-
Elucidate the signaling pathways and molecular targets of (E)-Ligustilide.
-
Determine if the two isomers exhibit synergistic, antagonistic, or independent effects.
A thorough understanding of the differential effects of these isomers is crucial for the rational design of future preclinical and clinical studies and for unlocking their full therapeutic potential.
References
- 1. Anti-inflammatory effects of this compound through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of cis-Z,Z'-3a.7a',7a.3a'-Dihydroxy- ligustilide on Human Umbilical Vein Endothelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
Validating the Role of the PI3K/Akt Pathway in (Z)-Ligustilide-Mediated Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Ligustilide (LIG), a primary bioactive component isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has demonstrated significant neuroprotective effects in various models of neurological disorders.[1][2] Emerging evidence strongly suggests that the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of these protective effects.[3][4][5] This guide provides a comprehensive comparison of experimental data validating this mechanism, detailed protocols for key assays, and a comparative perspective against other neuroprotective alternatives.
The PI3K/Akt Signaling Pathway in this compound Neuroprotection
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation.[6][7] In the context of neuroprotection, activation of this pathway can inhibit apoptosis (programmed cell death) and promote neuronal survival under conditions of stress, such as ischemia-reperfusion injury and neurotoxicity.[4][5][6] this compound is hypothesized to activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates downstream targets to suppress apoptotic machinery and enhance cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against β-amyloid-induced neurotoxicity by naturally occurring Z-ligustilide through the concurrent regulation of p38 and PI3-K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Therapeutic Trend: Natural Medicine for Ameliorating Ischemic Stroke via PI3K/Akt Signaling Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (Z)-Ligustilide: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of (Z)-Ligustilide is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety protocols. This compound is classified as toxic if swallowed, and therefore requires careful handling throughout its lifecycle, including disposal.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][4]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are required.[1]
-
Eye Protection: Safety glasses or goggles should be worn.[1]
-
Lab Coat: A standard laboratory coat is recommended to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a respirator.[4]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Metric | Value | Source |
| Acute Toxicity, Oral | Category 3 | [1][3] |
| LD50 (Oral) | 100 mg/kg (ATE) | [2] |
| Water Solubility | Slightly hazardous for water[2] | Multiple |
ATE: Acute Toxicity Estimate
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on the nature of the waste (e.g., pure compound, contaminated materials, solutions). The following workflow provides a logical approach to managing this compound waste.
Experimental Protocols for Waste Handling
1. Disposal of Unused this compound and Concentrated Solutions:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Carefully transfer the pure compound or concentrated solution into a designated hazardous waste container that is compatible with organic compounds.
-
The container must be sealable and in good condition.
-
Label the container clearly with "Hazardous Waste," "this compound," and any other components of the solution.
2. Disposal of Contaminated Labware and Materials:
-
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be considered hazardous waste.
-
Collect these materials in a dedicated, clearly labeled hazardous waste bag or container.
-
If labware is to be reused, decontaminate it by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and collecting the rinsate as hazardous waste.
3. Handling and Disposal of Spills:
-
Minor Spills:
-
Ensure the area is well-ventilated.[4]
-
Wearing appropriate PPE, contain the spill with an absorbent material like diatomite, sand, or a universal binder.[2][4] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.
-
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it in a designated hazardous waste container.[1]
-
Decontaminate the spill area by wiping with alcohol or a suitable solvent, and dispose of the cleaning materials as hazardous waste.[4]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Waste Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Follow your institution's procedures for arranging the pickup and disposal of chemical waste by a licensed hazardous waste management company.[5]
-
Maintain a log of the chemical waste generated for record-keeping purposes.[5]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for this compound before handling and disposal.
References
Personal protective equipment for handling (Z)-Ligustilide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling of (Z)-Ligustilide, a bioactive compound often utilized in pharmaceutical research. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
This compound is classified as acutely toxic if swallowed.[1] While specific occupational exposure limits have not been established, caution is advised when handling this compound.[1][2][3] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Impervious, fire/flame-resistant laboratory coat or gown | Ensure complete coverage of arms. |
| Protective gloves | Use chemically resistant gloves. | |
| Respiratory | Full-face respirator | Recommended when there is a risk of exceeding exposure limits, if irritation is experienced, or when handling outside of a ventilated enclosure.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to prevent contamination and degradation of this compound, which is known to be unstable.[4]
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and respiratory tract.[3]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]
Storage:
-
Temperature: Store at -20°C for long-term stability.[3][5] If in a solvent, store at -80°C for up to 6 months or -20°C for up to one month.[3]
-
Container: Keep the container tightly sealed.[3]
-
Environment: Protect from light and store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3] It is recommended to store under an inert gas like nitrogen.[6]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, get emergency medical help immediately. Rinse mouth with water. Do not induce vomiting.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Collection: Collect waste in designated, labeled, and sealed containers.
-
Disposal: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or watercourses.[3]
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
